Methyl(oxolan-2-ylmethyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76040. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDVVHGQMPPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281770 | |
| Record name | Tetrahydro-N-methyl-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-57-8 | |
| Record name | Tetrahydro-N-methyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Tetrahydrofurfuryl)-N-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2439-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-N-methyl-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tetrahydrofurfuryl)-N-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl(oxolan-2-ylmethyl)amine (CAS Number 2439-57-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl(oxolan-2-ylmethyl)amine, also known as N-methyltetrahydrofurfurylamine, is a versatile heterocyclic amine that serves as a valuable building block in organic synthesis. Its unique structural features, combining a tetrahydrofuran ring with a secondary amine, make it a key intermediate in the development of novel compounds, particularly within the pharmaceutical and material science sectors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.
Chemical and Physical Properties
This compound is a liquid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 2439-57-8 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 154.9 °C at 760 mmHg | LookChem |
Synthesis and Experimental Protocols
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a common laboratory-scale synthesis involves the reductive amination of tetrahydrofurfural with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine product.
General Experimental Protocol: Reductive Amination
Materials:
-
Tetrahydrofurfural
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Glacial acetic acid (optional, as a catalyst)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve tetrahydrofurfural in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of methylamine to the flask. If using a salt form of methylamine, a base may be required to liberate the free amine.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitoring by TLC or GC-MS is recommended).
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Expected Spectroscopic Features:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons adjacent to the nitrogen, the methine proton of the tetrahydrofuran ring, and the methylene protons of the tetrahydrofuran ring. |
| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon adjacent to the nitrogen, and the carbons of the tetrahydrofuran ring. |
| Mass Spec. | The molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of alkyl and amine fragments. |
| IR Spec. | N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl groups, and C-O-C stretching for the ether linkage in the tetrahydrofuran ring. |
Applications in Drug Discovery and Development
This compound is a key building block in the synthesis of various pharmaceutical compounds. The tetrahydrofuran moiety can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability, while the secondary amine provides a reactive handle for further chemical modifications.
While specific drug candidates synthesized from this compound are often proprietary, its structural motif is found in molecules targeting a range of biological pathways. For instance, derivatives of this amine could be explored for their potential to interact with G-protein coupled receptors (GPCRs) or ion channels, which are important targets in the central nervous system (CNS) and cardiovascular disease.
Hypothetical Signaling Pathway Involvement:
The following diagram illustrates a hypothetical scenario where a drug molecule derived from this compound acts as an antagonist to a G-protein coupled receptor (GPCR), a common mechanism of action for many drugs.
Caption: Hypothetical antagonism of a GPCR signaling pathway.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the reactive handles it possesses make it an attractive starting material for the creation of diverse molecular libraries. Further exploration of its derivatives is likely to yield novel compounds with interesting biological activities, contributing to the development of new therapeutic agents. Researchers and drug development professionals are encouraged to consider the utility of this building block in their synthetic strategies.
References
In-Depth Technical Guide to the Physical Properties of Methyl(oxolan-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl(oxolan-2-ylmethyl)amine (also known as N-methyltetrahydrofurfurylamine). The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in the field of drug development. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key physical properties, and visualizations of relevant chemical processes.
Core Physical Properties
This compound is a secondary amine with the chemical formula C₆H₁₃NO.[1] It is a derivative of tetrahydrofuran, a common organic solvent. A summary of its key physical properties is provided in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2439-57-8 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Predicted pKa | 9.69 ± 0.10 | [2] |
Table 2: Thermal and Physical State Properties
| Property | Value | Conditions | Source |
| Boiling Point | 154.9 °C | at 760 mmHg | [3] |
| 155-156 °C | [2] | ||
| Melting Point | Data not available | ||
| Density | 0.928 g/cm³ | at 21.5 °C | [2] |
| Vapor Pressure | 3.11 mmHg | at 25 °C | [3] |
| Refractive Index | Data not available |
Table 3: Solubility
| Solvent | Solubility | Source |
| Water | Data not available | |
| Organic Solvents | Data not available |
Experimental Protocols
This section details the methodologies for determining the key physical properties of liquid amines like this compound.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for determining the boiling point of a small sample of a liquid.
Apparatus:
-
Small test tube
-
Thermometer (-10 to 200 °C)
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of the liquid sample into the small test tube and add a small magnetic stir bar.
-
Clamp the test tube in the heating block or suspend it in the oil bath.
-
Position the thermometer bulb approximately 1 cm above the surface of the liquid.
-
Begin gentle stirring and heating.
-
Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
-
Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.
-
The stable temperature reading on the thermometer is the boiling point of the liquid.
Determination of Density (Vibrating Tube Densimeter)
A vibrating tube densimeter provides a precise measurement of liquid density.
Apparatus:
-
Vibrating tube densimeter (e.g., Anton Paar DMA series)
-
Syringe for sample injection
-
Deionized water and a suitable solvent (e.g., dry air or nitrogen) for calibration
Procedure:
-
Calibrate the densimeter according to the manufacturer's instructions using deionized water and a second standard of known density (often dry air).
-
Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.
-
Allow the temperature of the cell to stabilize to the desired measurement temperature (e.g., 21.5 °C).
-
The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
-
Record the density value displayed by the instrument.
-
Clean the cell thoroughly with appropriate solvents after the measurement.
Synthesis and Characterization Workflows
The following diagrams illustrate a common synthesis route and a standard characterization workflow for this compound.
Synthesis Workflow: Reductive Amination
A prevalent method for the synthesis of secondary amines like this compound is the reductive amination of an aldehyde. In this case, tetrahydrofurfural is reacted with methylamine in the presence of a reducing agent.
Caption: Synthesis of this compound via reductive amination.
Characterization Workflow
Following synthesis and purification, the identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Caption: Standard characterization workflow for this compound.
This technical guide serves as a foundational resource for professionals working with this compound. The compiled data and outlined protocols are intended to support further research and development activities. As new experimental data becomes available, this guide will be updated to reflect the most current understanding of the physical properties of this compound.
References
An In-depth Technical Guide to Methyl(oxolan-2-ylmethyl)amine: Structure, Isomerism, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of Methyl(oxolan-2-ylmethyl)amine, a heterocyclic amine of interest in synthetic chemistry and drug discovery. The document outlines its chemical structure, explores its isomeric forms, presents a framework for the physical and chemical data relevant to its study, and discusses potential synthetic methodologies.
Core Compound: Structural Formula and Properties
This compound, also known as N-methyl-1-(tetrahydrofuran-2-yl)methanamine, is a secondary amine featuring a tetrahydrofuran (oxolane) ring. The core structure consists of a methyl group and a tetrahydrofuran ring connected via a methylene bridge to a central nitrogen atom.
Molecular Formula: C6H13NO[1][2] Molecular Weight: 115.17 g/mol [1][2] CAS Number: 2439-57-8[1][2]
The structural formula is as follows:
(Where C4H7O represents the oxolan-2-yl group)
The key structural features include a chiral center at the C2 position of the oxolane ring, a flexible side chain, and a secondary amine group which can act as a hydrogen bond donor and acceptor. These characteristics make it a valuable scaffold for medicinal chemistry.
Isomerism of this compound
The molecular formula C6H13NO allows for a variety of isomers, which can be broadly categorized into stereoisomers and constitutional isomers. Understanding these isomeric forms is critical for synthesis, purification, and biological evaluation.
Stereoisomers
Due to the presence of a single stereocenter at the carbon atom in the 2-position of the oxolane ring, this compound exists as a pair of enantiomers:
-
(R)-Methyl(oxolan-2-ylmethyl)amine
-
(S)-Methyl(oxolan-2-ylmethyl)amine
These enantiomers possess identical physical properties in a non-chiral environment (e.g., boiling point, density) but will rotate plane-polarized light in opposite directions. Their interaction with other chiral molecules, such as biological receptors or enzymes, can differ significantly, leading to distinct pharmacological profiles.
Constitutional Isomers
Constitutional isomers have the same molecular formula but different atomic connectivity. For C6H13NO, these can be subdivided into positional isomers and functional group isomers.
-
Positional Isomers: These isomers differ in the position of the substituent on the oxolane ring or the arrangement of atoms in the side chain.
-
Ring Substitution: The methylaminomethyl group can be attached to the C3 position of the oxolane ring, yielding Methyl(oxolan-3-ylmethyl)amine .
-
N-Alkylation Isomers: The alkyl groups attached to the nitrogen can be rearranged. For example, Ethyl(oxolan-2-yl)amine .
-
-
Functional Group Isomers: While maintaining the C6H13NO formula, the atoms can be arranged to form different functional groups. Examples include acyclic amino alcohols or cyclic ethers with different ring sizes.
Data Presentation: Physicochemical Properties
| Property | Parameter | (R)-Isomer | (S)-Isomer | Racemic Mixture |
| Physical Properties | Boiling Point (°C at 1 atm) | Data not available | Data not available | Data not available |
| Density (g/cm³) | Data not available | Data not available | Data not available | |
| Refractive Index (n_D) | Data not available | Data not available | Data not available | |
| Spectroscopic Data | ¹H NMR | Expected peaks: ~2.3 (s, 3H, N-CH₃), ~2.5-2.8 (m, 2H, N-CH₂), ~3.6-3.9 (m, 3H, O-CH₂, O-CH), ~1.5-2.0 (m, 4H, ring-CH₂) | Identical to (R)-Isomer | Identical to pure enantiomers |
| ¹³C NMR | Expected signals in aliphatic region | Identical to (R)-Isomer | Identical to pure enantiomers | |
| Mass Spectrum (m/z) | Expected [M]+ at 115.17 | Identical to (R)-Isomer | Identical to pure enantiomers | |
| Chirality | Specific Rotation [α]_D | Opposite sign to (S)-Isomer | Opposite sign to (R)-Isomer | 0 |
Experimental Protocols: Synthetic Approaches
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, its structure suggests that it can be synthesized via established organic chemistry reactions. A plausible and common approach is reductive amination.
Proposed Synthetic Protocol: Reductive Amination
This two-step, one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the target amine.
Materials:
-
Tetrahydrofuran-2-carbaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of Tetrahydrofuran-2-carbaldehyde (1.0 eq.) in DCM, add a solution of methylamine (1.1 eq.).
-
Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath. Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between this compound and its primary isomers.
Caption: Isomeric classification of this compound.
References
Spectroscopic Profile of Methyl(oxolan-2-ylmethyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl(oxolan-2-ylmethyl)amine. Due to the limited availability of direct experimental spectra in public databases, this document presents a predictive analysis based on the known spectroscopic behavior of its constituent functional groups: the oxolane (tetrahydrofuran) ring and the N-methylaminomethyl group. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analogy with structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | 1.0 - 2.5 | Broad Singlet (br s) | - |
| N-CH₃ | 2.3 - 2.5 | Singlet (s) | - |
| -CH₂-N | 2.5 - 2.8 | Multiplet (m) | |
| -CH-O | 3.9 - 4.2 | Multiplet (m) | |
| -O-CH₂- | 3.6 - 3.9 | Multiplet (m) | |
| Ring -CH₂- | 1.5 - 2.0 | Multiplet (m) | |
| Ring -CH₂- | 1.8 - 2.2 | Multiplet (m) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| -CH₂-N | 55 - 60 |
| -CH-O | 75 - 80 |
| -O-CH₂- | 67 - 72 |
| Ring -CH₂- | 25 - 30 |
| Ring -CH₂- | 28 - 33 |
Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium |
Sample state: Neat liquid film.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment Ion | Notes |
| 115 | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 114 | [M-H]⁺ | Loss of a hydrogen atom |
| 100 | [M-CH₃]⁺ | Loss of a methyl radical |
| 85 | [C₅H₉O]⁺ | Alpha-cleavage, loss of CH₂NHCH₃ |
| 71 | [C₄H₇O]⁺ | Fragmentation of the tetrahydrofuran ring |
| 44 | [CH₃NHCH₂]⁺ | Alpha-cleavage, loss of the tetrahydrofuryl radical |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Use a standard electron ionization energy of 70 eV.[1]
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30 to 200 amu.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks. The presence of an odd number of nitrogen atoms will result in an odd-numbered molecular weight, according to the nitrogen rule.[2]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
References
A Theoretical Conformational Analysis of Methyl(oxolan-2-ylmethyl)amine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is paramount in determining its biological activity and physicochemical properties. For flexible molecules such as Methyl(oxolan-2-ylmethyl)amine, a comprehensive understanding of its conformational landscape is essential for applications in drug design and development. This technical guide provides a framework for the theoretical conformational analysis of this compound. In the absence of specific experimental data for this molecule, this paper outlines a robust computational methodology based on established principles of quantum chemistry. It details a workflow for identifying stable conformers, calculating their relative energies, and characterizing the key geometric parameters that define the molecule's shape. This guide serves as a blueprint for researchers seeking to perform similar analyses on flexible small molecules of pharmaceutical interest.
Introduction
This compound is a small organic molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring linked to a methylamine side chain. The inherent flexibility of this molecule, arising from several rotatable single bonds, gives rise to a complex potential energy surface populated by numerous conformational isomers (conformers). The relative populations of these conformers at physiological temperatures can significantly influence the molecule's interaction with biological targets, such as enzymes and receptors. Therefore, a detailed conformational analysis is a critical step in understanding its structure-activity relationship (SAR).
Conformational analysis is the study of the energetics and geometries of different spatial arrangements of a molecule.[1][2] For flexible molecules, this involves identifying low-energy conformers and the energy barriers that separate them. Computational chemistry provides a powerful toolkit for this purpose, enabling the exploration of a molecule's conformational space and the precise calculation of the properties of its various conformers.[3][4]
This whitepaper presents a hypothetical, yet methodologically rigorous, approach to the theoretical conformational analysis of this compound. We will define the key structural degrees of freedom, outline a state-of-the-art computational protocol, and present illustrative data in a structured format.
Structural Features and Degrees of Freedom
The primary sources of conformational flexibility in this compound are the rotations around three key single bonds, as depicted in Figure 1. The puckering of the oxolane ring also contributes to the conformational diversity.
-
τ1 (Cα-Cβ): Rotation around the bond connecting the oxolane ring to the side chain.
-
τ2 (Cβ-N): Rotation around the bond between the methylene group and the nitrogen atom.
-
τ3 (N-Cγ): Rotation around the bond between the nitrogen atom and the methyl group.
The interplay of these rotations, combined with the puckering of the five-membered ring, defines the overall shape of the molecule. The stability of each conformer is determined by a delicate balance of several factors, including:
-
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally lower in energy.[1][2]
-
Steric Hindrance: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity.[1]
-
Intramolecular Hydrogen Bonding: Potential attractive interaction between the amine hydrogen and the oxygen atom of the oxolane ring, which could stabilize certain conformations.
Figure 1. Key rotatable bonds in this compound.
Computational Methodology
A multi-step computational protocol is proposed to ensure a thorough exploration of the conformational space and accurate calculation of relative energies.[5][6]
Initial Conformer Generation
A systematic or stochastic search of the conformational space is the initial step.[7]
-
Method: A mixed systematic and stochastic search approach is recommended. The key dihedral angles (τ1, τ2, and τ3) would be systematically rotated in increments (e.g., 30°). For each resulting structure, a stochastic (e.g., Monte Carlo) search can be applied to explore the ring puckering and finer local minima.
-
Force Field: A molecular mechanics force field (e.g., MMFF94) is employed for the initial energy minimization of the generated structures.[8] This step quickly eliminates high-energy and sterically forbidden conformations.
-
Software: Open-source tools like RDKit or commercial packages such as MOE (Molecular Operating Environment) or Schrödinger's MacroModel can be used for this stage.[9]
Quantum Mechanical Optimization and Energy Refinement
The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations.
-
Basis Set: A Pople-style split-valence basis set, such as 6-31G(d), is a suitable starting point for geometry optimization. For more accurate final energy calculations, a larger basis set, like 6-311+G(d,p), is recommended.[3][11]
-
Solvation Model: To simulate a biological environment, the effect of a solvent (e.g., water) should be included. An implicit solvation model, such as the Polarizable Continuum Model (PCM), is computationally efficient and generally effective.[3]
-
Software: Gaussian, ORCA, or Psi4 are standard quantum chemistry packages for these calculations.[5]
Thermochemical Analysis
For each optimized conformer, a frequency calculation is performed at the same level of theory as the optimization. This serves two purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Thermodynamic Properties: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy at a given temperature (e.g., 298.15 K). The relative Gibbs free energies provide the most accurate picture of the relative stabilities of the conformers.
The overall workflow is depicted in Figure 2.
Figure 2. Computational workflow for conformational analysis.
Illustrative Data Presentation
Following the proposed methodology, a set of low-energy conformers would be identified. The quantitative results of such an analysis should be presented in a clear, tabular format to facilitate comparison. The following tables are hypothetical and for illustrative purposes only .
Table 1: Hypothetical Relative Energies of Stable Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | 0.00 | 0.00 | 65.1 |
| Conf-2 | 0.52 | 0.65 | 24.7 |
| Conf-3 | 1.15 | 1.30 | 8.2 |
| Conf-4 | 2.50 | 2.65 | 1.9 |
| Conf-5 | 3.10 | 3.25 | 0.1 |
Table 2: Hypothetical Key Dihedral Angles for Stable Conformers (in degrees)
| Conformer ID | τ1 (Cα-Cβ) | τ2 (Cβ-N) | τ3 (N-Cγ) | Potential Intramolecular H-Bond (N-H···O) |
| Conf-1 | 178.5 | 65.2 | 180.0 | Yes |
| Conf-2 | -68.9 | 175.8 | -70.1 | No |
| Conf-3 | 179.1 | -63.8 | 179.5 | No |
| Conf-4 | 70.3 | 68.4 | 178.8 | No |
| Conf-5 | -65.5 | -66.1 | -69.2 | No |
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of this compound. While the presented quantitative data is illustrative, the detailed computational protocol provides a robust and scientifically sound approach for researchers to follow. By systematically exploring the conformational space and employing accurate quantum mechanical methods, it is possible to generate a detailed understanding of the three-dimensional structural preferences of flexible molecules. This knowledge is invaluable for rational drug design, aiding in the prediction of molecular properties and the optimization of ligand-receptor interactions. The principles and workflows described herein are broadly applicable to the conformational analysis of other small, flexible molecules of interest to the pharmaceutical and chemical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 4. DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 8. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scm.com [scm.com]
- 10. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]
- 11. researchgate.net [researchgate.net]
Navigating the Acquisition and Application of Methyl(oxolan-2-ylmethyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, suppliers, and key synthetic considerations for Methyl(oxolan-2-ylmethyl)amine (also known as N-Methyltetrahydrofurfurylamine), a versatile building block in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Commercial Availability and Suppliers
This compound (CAS No. 2439-57-8) is readily available from a variety of commercial chemical suppliers. The compound is typically offered in various purities, with 95% or higher being common for research and development purposes. Below is a summary of representative suppliers and their offerings. Please note that prices and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | Purity | Package Size | Price (USD) |
| AK Scientific | Methyl[(2S)-oxolan-2-ylmethyl]amine | N/A | N/A | N/A |
| Santa Cruz Biotechnology | This compound | N/A | N/A | N/A |
| TRC | N-Methyl-1-(tetrahydrofuran-2-yl)methanamine | N/A | 100mg | $45.00 |
| Matrix Scientific | This compound | 95%+ | 2.5g | $505.00 |
| ChemBridge Corporation | N-methyl-1-(tetrahydrofuran-2-yl)methanamine | 95% | 10g | $596.00 |
| American Custom Chemicals Corp. | This compound | 95.00% | 1g, 2.5g, 5g | $867.10 - $1590.46 |
| Sigma-Aldrich | N-methyl-1-(tetrahydrofuran-2-yl)methanamine | N/A | 250mg, 1g, 5g, 10g | $110.40 - $1201.20 |
Physicochemical Properties
| Property | Value |
| CAS Number | 2439-57-8 |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | 155-156 °C |
| Density | 0.928 g/cm³ at 21.5 °C |
| pKa | 9.69 ± 0.10 (Predicted) |
| Appearance | Colorless to pale yellow liquid |
Synthesis and Experimental Protocols
While a specific, detailed, step-by-step experimental protocol for the synthesis of this compound from a peer-reviewed journal article could not be definitively located in the conducted search, the most probable and widely utilized synthetic route is the reductive amination of tetrahydrofurfural with methylamine . This method is a standard and efficient way to form secondary amines.
A general procedure for this type of transformation is outlined below. Researchers should optimize the specific reaction conditions, such as catalyst, solvent, temperature, and pressure, for their particular needs.
General Experimental Protocol: Reductive Amination
Materials:
-
Tetrahydrofurfural
-
Methylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation with H₂ over a metal catalyst like Pd/C, PtO₂, or Raney Nickel)
-
Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or 1,2-dichloroethane)
-
Acid catalyst (optional, e.g., acetic acid, to facilitate imine formation)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydrofurfural in the chosen anhydrous solvent.
-
Add a solution of methylamine (typically 1.0 to 1.5 equivalents) to the flask. If using methylamine gas, it can be bubbled through the solution.
-
If an acid catalyst is used, it is added at this stage.
-
The mixture is stirred at room temperature for a period of 1 to 4 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
-
Reduction:
-
Using a chemical reducing agent (e.g., NaBH₄): Cool the reaction mixture in an ice bath. Slowly add the reducing agent in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete.
-
Using catalytic hydrogenation: Transfer the solution containing the imine to a hydrogenation vessel. Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the apparatus) until the uptake of hydrogen ceases.
-
-
Work-up and Purification:
-
For chemical reduction: Quench the reaction by the slow addition of water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
-
Visualizing the Workflow and Synthesis
To aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate the procurement workflow and a generalized synthetic pathway.
Caption: Procurement workflow for this compound.
Caption: Generalized synthesis of this compound.
This technical guide provides a foundational understanding for sourcing and considering the synthesis of this compound. For specific applications, further literature review and experimental optimization are recommended.
Methyl(oxolan-2-ylmethyl)amine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the most current SDS for Methyl(oxolan-2-ylmethyl)amine before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
This compound, a substituted tetrahydrofuran derivative, is a chemical intermediate utilized in research and development, particularly within the pharmaceutical and drug development sectors. Its structural motif is of interest in the synthesis of novel compounds. This guide provides a comprehensive overview of the known safety, handling, and toxicological information for this compound, based on available data. It is crucial to note that detailed toxicological studies for this compound are limited, and therefore, it should be handled with the utmost caution, treating it as a potentially hazardous substance.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.
GHS Classification
The following table summarizes the GHS classification for this compound.[1]
| Hazard Class | Category |
| Skin irritation | 2 |
| Serious eye irritation | 2A |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 |
Hazard Statements and Precautionary Measures
The hazard statements and precautionary measures are derived from the GHS classification and provide a quick reference for the potential dangers and the necessary precautions.
Signal Word: Warning[1]
Hazard Statements (H-Statements): [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the table below.[1]
| Category | P-Statement | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | |
| P321 | Specific treatment (see supplemental first aid instructions on this label). | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Detailed quantitative toxicological data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, are not currently available in the public domain. The toxicological information is primarily based on its irritant properties as identified in the GHS classification.
Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[1]
Symptoms of Exposure:
-
Skin Contact: May result in inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness.[1]
-
Eye Contact: May result in redness, pain, or severe eye damage.[1]
-
Inhalation: May cause irritation of the lungs and respiratory system.[1]
-
Ingestion: Ingestion may cause gastrointestinal irritation, nausea, vomiting and diarrhea.
Carcinogenicity: This substance is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[1]
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.
Safe Handling Workflow
The following diagram illustrates a recommended workflow for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:[1]
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Storage Conditions
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] The storage area should be locked.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures
The following table outlines the recommended first aid measures in case of exposure.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |
Spill and Leak Response
The following diagram outlines the logical steps to take in the event of a spill.
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1] Prevent the spill from entering drains or waterways.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]
Conclusion
References
Fundamental Reactivity of the Secondary Amine in Methyl(oxolan-2-ylmethyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl(oxolan-2-ylmethyl)amine, a secondary amine featuring both a methyl group and a tetrahydrofurfuryl moiety, presents a unique combination of steric and electronic properties that dictate its chemical behavior. The core of its reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic characteristics. This technical guide provides an in-depth analysis of the fundamental reactivity of the secondary amine in this compound, offering insights into its nucleophilicity, basicity, and participation in key organic transformations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Core Reactivity Principles: Nucleophilicity and Basicity
The reactivity of the secondary amine in this compound is primarily governed by the availability of the nitrogen's lone pair of electrons.[1][2][3] This lone pair allows the amine to act as a Lewis base, donating electron density to electrophiles, and as a Brønsted-Lowry base, accepting a proton.
Basicity
Nucleophilicity
The nitrogen lone pair also makes this compound a potent nucleophile, enabling it to attack electron-deficient centers.[1][2][3] Generally, secondary amines are more nucleophilic than primary amines due to the inductive effect of the additional alkyl group.[10] However, the steric hindrance presented by the methyl and the somewhat bulky tetrahydrofurfuryl groups can influence its reactivity towards sterically demanding electrophiles.[10]
Key Reactions of the Secondary Amine
The nucleophilic nature of this compound allows it to participate in a variety of important chemical transformations, including acylation, alkylation, and reductive amination.
Acylation
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide.[11][12] This reaction is typically rapid and exothermic. The secondary amine readily attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction.[13]
Logical Relationship: Acylation of a Secondary Amine
Caption: General workflow for the acylation of a secondary amine.
Alkylation
Alkylation of this compound with an alkyl halide leads to the formation of a tertiary amine.[14] This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.[2][3] A significant challenge in the alkylation of secondary amines is the potential for over-alkylation, where the resulting tertiary amine, which is also nucleophilic, can react further with the alkyl halide to form a quaternary ammonium salt.[14][15] Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the desired tertiary amine.[16]
Experimental Workflow: Alkylation of a Secondary Amine
Caption: A typical experimental workflow for the alkylation of a secondary amine.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and can be used to synthesize tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones).[17][18] The reaction proceeds in two steps: the initial formation of an iminium ion, followed by its reduction.[17] A key advantage of this method is that it avoids the over-alkylation issues associated with direct alkylation.[17] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[17]
Signaling Pathway: Reductive Amination Mechanism
Caption: The two-step mechanism of reductive amination involving a secondary amine.
Quantitative Data Summary
| Property | Value | Source |
| Predicted pKa (Conjugate Acid) | 9.69 ± 0.10 | [4] |
| Boiling Point | 154.9 °C at 760 mmHg | [4] |
| Density | 0.912 g/cm³ | [4] |
| LogP | 0.77570 | [4] |
Experimental Protocols
General Protocol for Acylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) and a suitable base, such as pyridine (1.1 eq) or triethylamine, in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Cooling: Cool the solution to 0 °C in an ice bath.[13]
-
Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise to the stirred solution.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.[13]
-
Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude amide product by column chromatography or recrystallization, if necessary.
General Protocol for Alkylation of this compound
-
Reaction Setup: Combine this compound (1.0 eq), an excess of a mild base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and stir until the reaction is complete, as determined by TLC or GC analysis.[19]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Extraction: Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.
-
Concentration and Purification: Remove the solvent in vacuo and purify the resulting tertiary amine by column chromatography or distillation.
General Protocol for Reductive Amination with this compound
-
Formation of Iminium Ion: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCE) or tetrahydrofuran (THF).[17] A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[17]
-
Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution at room temperature.[17]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent used for the reaction.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary amine product by column chromatography.
Conclusion
This compound is a versatile secondary amine whose reactivity is characterized by the nucleophilic and basic nature of its nitrogen atom. Its participation in fundamental organic reactions such as acylation, alkylation, and reductive amination makes it a valuable building block in organic synthesis. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, is essential for its effective utilization in the development of novel chemical entities and pharmaceutical agents. While the provided quantitative data is based on predictions, and the experimental protocols are generalized for secondary amines, they offer a solid foundation for initiating research and development involving this compound. Further experimental validation is recommended to establish the specific reactivity parameters of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound|lookchem [lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. sarthaks.com [sarthaks.com]
- 9. testbook.com [testbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. acylation of amines [entrancechemistry.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Amine Reactivity [www2.chemistry.msu.edu]
- 15. studymind.co.uk [studymind.co.uk]
- 16. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Solubility of Methyl(oxolan-2-ylmethyl)amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl(oxolan-2-ylmethyl)amine. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a strong theoretical framework for predicting solubility, alongside detailed experimental protocols for its empirical determination. This guide is designed to empower researchers to effectively utilize this compound in a variety of chemical and pharmaceutical applications.
Introduction to this compound
This compound, also known as N-Methyltetrahydrofurfurylamine, is a heterocyclic amine with the chemical formula C₆H₁₃NO. Its structure, featuring a polar tetrahydrofuran ring and a secondary amine group, dictates its solubility behavior. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and other research and development activities.
Predicted Solubility Profile
The principle of "like dissolves like" is the foundation for predicting the solubility of a compound. The molecular structure of this compound contains both polar (the amine and ether functional groups) and non-polar (the aliphatic backbone) regions. This amphiphilic nature suggests a broad solubility range across different types of organic solvents.
Generally, amines are soluble in organic solvents.[1] More specifically, aliphatic amines exhibit significant solubility in polar organic solvents.[2] The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | The amine group can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, leading to strong interactions with protic solvents. |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the polar functional groups of the solute and solvent are expected to lead to good solubility. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Medium to Low | The non-polar alkyl chain and the cyclic ether portion will have favorable van der Waals interactions with non-polar solvents. However, the polar amine group may limit solubility compared to highly polar solvents. Solubility is likely to be higher in moderately non-polar solvents like diethyl ether due to the presence of the ether linkage. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including amines, due to their polarity and ability to form weak hydrogen bonds. |
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key chemical and physical factors that govern its dissolution in a given solvent.
Caption: Key factors influencing the solubility of an organic amine.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a common method for determining the solubility of a solid or liquid amine in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow any undissolved material to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for a set duration (e.g., 10-15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with a known volume of the solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: A typical workflow for determining the solubility of a compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, a strong qualitative prediction can be made based on its molecular structure. It is expected to be highly soluble in polar organic solvents and moderately soluble in non-polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis to effectively handle and utilize this compound.
References
The Emerging Potential of the Methyl(oxolan-2-ylmethyl)amine Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is a central theme in medicinal chemistry. The methyl(oxolan-2-ylmethyl)amine moiety, a substituted tetrahydrofurfurylamine, represents a promising yet underexplored scaffold. While direct research on this specific compound is limited, the broader class of tetrahydrofurfurylamine derivatives has demonstrated significant potential across various therapeutic areas. This technical guide will delve into the potential applications of the this compound scaffold by examining the synthesis, biological activities, and structure-activity relationships of its close analogs.
The Tetrahydrofurfurylamine Core: A Privileged Structure
The tetrahydrofuran ring, a five-membered saturated oxygen-containing heterocycle, is a common motif in a multitude of biologically active compounds.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in drug design. The incorporation of a methylaminomethyl group at the 2-position introduces a key functional handle for further chemical modification, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological activity.
Derivatives of the parent compound, tetrahydrofurfurylamine, have been investigated for a range of biological activities, highlighting the versatility of this scaffold.
Synthesis of this compound Derivatives
The synthesis of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine provides a blueprint for the potential derivatization of this compound. A general synthetic approach involves the reaction of the parent amine with various electrophiles to introduce diverse substituents.
A representative synthetic scheme for creating a library of derivatives is outlined below. This workflow illustrates a common strategy in medicinal chemistry to generate analogs for biological screening.
Caption: Synthetic workflow for generating a library of this compound derivatives.
Potential Therapeutic Applications
Based on the biological evaluation of analogous tetrahydrofurfurylamine derivatives, the this compound scaffold holds potential for development in several key therapeutic areas.
| Therapeutic Area | Target/Activity | Compound Class | Reference |
| Neuroscience | Muscarinic Receptor Agonism | Muscarine Analogs | [1] |
| Antidepressant Activity | Substituted Tetrahydrofurfurylamines | [2] | |
| Infectious Diseases | Antibacterial | N-substituted Tetrahydrofuran-2-ylmethylamine derivatives | [3] |
| HIV Protease Inhibition | Tetrahydrofuran-containing scaffolds | [4] |
Table 1: Summary of Potential Therapeutic Applications of the Tetrahydrofurfurylamine Scaffold.
The data suggests that modifications to the amine functionality and the tetrahydrofuran ring can lead to compounds with diverse pharmacological profiles. For instance, the synthesis of muscarine analogs, which are structurally related to tetrahydrofurfurylamines, points to the potential for developing agents targeting the cholinergic system.[1] Furthermore, early studies on substituted tetrahydrofurfurylamines have indicated potential for antidepressant applications.[2]
In the realm of infectious diseases, N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have shown moderate inhibitory activity against various bacterial strains.[3] The tetrahydrofuran motif is also a key component of several potent HIV protease inhibitors, underscoring its utility in the design of antiviral agents.[4]
Experimental Protocols
To facilitate further research into the potential of the this compound scaffold, detailed experimental protocols for the synthesis and biological evaluation of related compounds are crucial.
General Synthesis of N-Substituted-N-(tetrahydrofuran-2-ylmethyl)anilines
A general procedure for the synthesis of N-substituted derivatives can be adapted from the literature. For example, the synthesis of N-substituted-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide derivatives has been reported.[3] A similar approach could be employed for the synthesis of a variety of analogs of this compound.
Protocol:
-
To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF), add an equimolar amount of a base (e.g., sodium hydride) at 0 °C.
-
Stir the mixture for 30 minutes to facilitate the formation of the corresponding anion.
-
Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.
Antibacterial Activity Screening
The evaluation of antibacterial activity can be performed using standard methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Drug Discovery Workflow
The exploration of the this compound scaffold for drug discovery would follow a standard preclinical workflow. The following diagram illustrates the key stages, from initial library synthesis to lead optimization.
Caption: A typical drug discovery workflow starting from a selected scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct biological data for this specific molecule is scarce, the documented activities of its close analogs in the tetrahydrofurfurylamine class provide a strong rationale for its further investigation. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives against a wide range of biological targets. Detailed structure-activity relationship studies will be crucial in identifying key structural features that govern potency and selectivity, ultimately paving the way for the development of new and effective medicines.
References
An In-depth Technical Guide to the Synthesis of Methyl(oxolan-2-ylmethyl)amine: History, Methodology, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl(oxolan-2-ylmethyl)amine, a substituted tetrahydrofurfurylamine, has garnered interest within the scientific community, particularly for its potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and detailed experimental protocols for this compound. Key synthetic strategies, including reductive amination and N-alkylation, are discussed in detail, with quantitative data presented for comparative analysis. Furthermore, this document explores the potential biological significance of substituted tetrahydrofurfurylamines, particularly their investigation as antidepressant agents, and visualizes a plausible signaling pathway based on related compounds.
Discovery and History
The exploration of substituted tetrahydrofurfurylamines as pharmacologically active agents dates back to the early 1970s. A seminal 1973 paper by Monkovic and colleagues in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of these compounds, including this compound, as potential antidepressants.[1][2] This work laid the foundation for further investigation into the structure-activity relationships of this class of molecules and their interactions with biological systems. The primary amine, tetrahydrofurfurylamine, serves as a key precursor and is typically synthesized via the catalytic hydrogenation of furfurylamine, which itself is derived from furfural.[3]
Core Synthetic Methodologies
The synthesis of this compound is primarily achieved through two strategic approaches: the direct reductive amination of a carbonyl precursor and the N-alkylation of the parent amine, tetrahydrofurfurylamine.
Reductive Amination of Furfural
A common and efficient method for the synthesis of furfurylamines and their derivatives is the reductive amination of furfural.[4][5][6] This one-pot reaction involves the condensation of furfural with an amine, in this case, methylamine, to form an imine intermediate, which is then reduced in situ to the corresponding amine. The subsequent hydrogenation of the furan ring to a tetrahydrofuran ring can also be achieved, often in the same reaction vessel or as a subsequent step, typically using a nickel-based catalyst.[7][8]
N-Methylation of Tetrahydrofurfurylamine
An alternative and widely used strategy is the direct methylation of the primary amine, tetrahydrofurfurylamine. The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines.[9][10][11][12] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering the advantage of preventing over-methylation to form quaternary ammonium salts.[10]
Quantitative Data Presentation
The following table summarizes quantitative data from various reported syntheses of related tetrahydrofurfurylamine derivatives, providing a comparative overview of different catalytic systems and reaction conditions.
| Precursor(s) | Amine Source | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| Furfural | Ammonia | Ni/SiO2 | Not Specified | 90 | Not Specified | Not Specified | 94.2 (Furfurylamine) | [7] |
| Furfuryl alcohol | Ammonia | Raney® Ni | Not Specified | 180 | 1.0 (H2) | Not Specified | 94.0 (Tetrahydrofurfurylamine) | [8] |
| HMF | Ammonia | Ni6AlOx | Water | 100 | 0.1 (H2) | 6 | 99 (5-aminomethyl-2-furylmethanol) | [13] |
| Secondary Amine | Formaldehyde, Formic Acid | - | Water | 80 | - | 18 | 98 (Tertiary Amine) | [9] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of Furfural followed by Hydrogenation
This protocol is a representative procedure based on established methods for the reductive amination of furfural and subsequent ring hydrogenation.
Materials:
-
Furfural
-
Methylamine (40% solution in water)
-
Raney® Nickel catalyst
-
Hydrogen gas
-
Ethanol (solvent)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, a solution of furfural (1 equivalent) in ethanol is charged.
-
An aqueous solution of methylamine (1.5 equivalents) is added to the reactor.
-
A catalytic amount of Raney® Nickel (5% by weight of furfural) is carefully added to the mixture.
-
The autoclave is sealed and purged several times with nitrogen gas before being pressurized with hydrogen to an initial pressure of 1.0 MPa.
-
The reaction mixture is heated to 120°C with vigorous stirring.
-
The reaction is monitored by observing the hydrogen uptake. Once the theoretical amount of hydrogen has been consumed for both the reductive amination and the saturation of the furan ring, the reactor is cooled to room temperature and the pressure is carefully released.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by vacuum distillation to afford this compound.
Protocol 2: Synthesis via Eschweiler-Clarke N-Methylation of Tetrahydrofurfurylamine
This protocol provides a detailed method for the N-methylation of tetrahydrofurfurylamine using the Eschweiler-Clarke reaction.[9]
Materials:
-
Tetrahydrofurfurylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Hydrochloric acid (1M)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask is added tetrahydrofurfurylamine (1.0 equivalent).
-
Formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents) are added to the amine.
-
The reaction mixture is heated to 80°C and stirred for 18 hours.
-
After cooling to room temperature, water and 1M hydrochloric acid are added, and the mixture is washed with dichloromethane to remove any unreacted starting materials or byproducts.
-
The aqueous phase is then basified to a pH of 11 with a sodium hydroxide solution.
-
The product is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Biological Relevance and Signaling Pathways
Substituted tetrahydrofurfurylamines have been investigated for their potential as central nervous system agents, particularly as antidepressants.[1][2] While the precise mechanism of action for this compound is not extensively detailed in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, some furanemethanamine derivatives have been shown to act as selective M1 muscarinic agonists and to interact with sodium ion channels.[14] This suggests a potential mechanism for their antidepressant effects, as modulation of the cholinergic system and neuronal excitability are known to be involved in the pathophysiology of depression.[15][16][17]
The monoamine hypothesis has been a cornerstone of antidepressant research, focusing on the roles of serotonin, norepinephrine, and dopamine.[16] Newer research has expanded to include other neurotransmitter systems and signaling pathways.[15]
Below is a hypothetical signaling pathway diagram, based on the known activities of related compounds, illustrating a potential mechanism of action.
Caption: Proposed mechanism of antidepressant action.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound.
Caption: General synthesis and purification workflow.
Conclusion
The synthesis of this compound can be effectively achieved through established organic chemistry methodologies, primarily reductive amination and N-alkylation. The historical context of its development highlights its potential in the field of medicinal chemistry, particularly as a scaffold for antidepressant drugs. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers in drug discovery and development. Further investigation into the specific biological targets and signaling pathways of this and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Substituted tetrahydrofurfurylamines as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Mechanism of action of antidepressants and therapeutic perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of Methyl(oxolan-2-ylmethyl)amine
Abstract
This document provides a detailed protocol for the synthesis of Methyl(oxolan-2-ylmethyl)amine, a valuable secondary amine intermediate in pharmaceutical and chemical research. The synthesis is achieved through the N-methylation of the primary amine, tetrahydrofurfurylamine, via the Eschweiler-Clarke reaction. This classic and efficient one-pot reductive amination utilizes formaldehyde as the methyl source and formic acid as both the catalyst and reducing agent. This method is advantageous due to its simplicity, high yield, and the avoidance of over-methylation to form quaternary ammonium salts.[1][2][3][4] This application note includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to guide researchers in the successful synthesis and characterization of the target compound.
Introduction
This compound, also known as N-methyltetrahydrofurfurylamine, is a secondary amine with applications in organic synthesis, serving as a building block for more complex molecules in drug discovery and materials science. The methylation of primary amines is a fundamental transformation in organic chemistry. Among the various methods available, the Eschweiler-Clarke reaction stands out for its efficiency and selectivity in producing tertiary amines from primary or secondary amines.[1][2][4] The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by a hydride transfer from formic acid.[3][4][5] This process is repeated for primary amines to yield the dimethylated product. However, by controlling the stoichiometry of the reagents, the reaction can be effectively stopped at the mono-methylated stage, which is the focus of this protocol.
Reaction and Mechanism
The synthesis of this compound from tetrahydrofurfurylamine proceeds via the Eschweiler-Clarke reaction as depicted below:
Overall Reaction:
The mechanism involves two key steps:
-
Imine Formation: The primary amine, tetrahydrofurfurylamine, reacts with formaldehyde to form a carbinolamine intermediate, which then dehydrates to form an iminium ion.[1][3]
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine, this compound. Carbon dioxide is released in this step, driving the reaction to completion.[1][3]
Experimental Protocol
This protocol is based on established procedures for the Eschweiler-Clarke reaction of primary amines.[3]
3.1. Materials and Equipment
-
Reagents:
-
Tetrahydrofurfurylamine (C₅H₁₁NO, MW: 101.15 g/mol )
-
Formaldehyde (37% solution in water, HCHO, MW: 30.03 g/mol )
-
Formic acid (98-100%, HCOOH, MW: 46.03 g/mol )
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
-
3.2. Reaction Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydrofurfurylamine (e.g., 0.1 mol, 10.12 g).
-
With stirring, add formic acid (e.g., 0.22 mol, 9.2 g, 8.3 mL).
-
Slowly add a 37% aqueous solution of formaldehyde (e.g., 0.11 mol, 9.0 g, 8.3 mL). The addition may be exothermic, so cooling the flask in an ice bath is recommended.
-
Heat the reaction mixture to 80-100°C and maintain it under reflux for 18-24 hours.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture to a pH of approximately 11-12 by the slow addition of a concentrated sodium hydroxide solution.[3] This step should be performed in an ice bath to manage the exothermic neutralization.
-
Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
3.3. Purification
The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Tetrahydrofurfurylamine | C₅H₁₁NO | 101.15 | 4795-29-3 |
| This compound | C₆H₁₃NO | 115.17 | 2439-57-8[6] |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Molar Ratio (Amine:Formaldehyde:Formic Acid) | 1 : 1.1 : 2.2 |
| Reaction Temperature | 80 - 100 °C[2] |
| Reaction Time | 18 - 24 hours |
| Expected Yield | >80%[2] |
| Appearance of Product | Colorless to pale yellow oil |
| Boiling Point of Product | 154.9 °C at 760 mmHg[7] |
Visualizations
Diagram 1: Reaction Pathway for the Synthesis of this compound
Caption: Reaction pathway of the Eschweiler-Clarke synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Tetrahydrofurfurylamine is corrosive and can cause burns.
-
Formaldehyde is a known carcinogen and sensitizer.
-
Formic acid is corrosive and can cause severe burns.
-
Sodium hydroxide is highly corrosive.
-
Dichloromethane is a suspected carcinogen.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
The Eschweiler-Clarke reaction provides a robust and efficient method for the synthesis of this compound from tetrahydrofurfurylamine. The protocol described herein is straightforward, utilizes readily available reagents, and offers high yields of the desired product. This application note serves as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. scbt.com [scbt.com]
- 7. This compound|lookchem [lookchem.com]
Application Note: Synthesis of Methyl(oxolan-2-ylmethyl)amine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds.[1] This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[2] This method avoids the overalkylation often encountered with direct alkylation of amines.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reducing agent for this transformation due to its mild nature and remarkable selectivity for reducing the iminium ion in the presence of the unreacted aldehyde.[2][3] This protocol details the synthesis of Methyl(oxolan-2-ylmethyl)amine, a valuable building block, from tetrahydrofurfural and methylamine using this efficient methodology.
Experimental Protocol
Reaction Scheme
The synthesis proceeds via the direct reductive amination of tetrahydrofurfural with methylamine. An intermediate iminium ion is formed, which is then selectively reduced by sodium triacetoxyborohydride (STAB).
Image: Reaction scheme for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
Tetrahydrofurfural (oxolan-2-carbaldehyde)
-
Methylamine (solution in THF or methanol, or as methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (optional, as catalyst)
-
Anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Detailed Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of tetrahydrofurfural (1.0 equiv) in anhydrous THF (or DCE).
-
Amine Addition: Add methylamine (1.5 equiv, as a solution in THF) to the stirred solution. If using methylamine hydrochloride, use 1.5 equivalents and add a non-nucleophilic base like triethylamine (1.5-2.0 equiv) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine/iminium ion. The addition of a catalytic amount of acetic acid (1-2 equivalents) can accelerate this step.[1][4]
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel to yield the pure this compound.
Data Presentation
The following table summarizes the typical quantitative parameters for the reductive amination protocol. Yields are generally high for this type of transformation.[1]
| Parameter | Value/Range | Reference |
| Reactants | ||
| Tetrahydrofurfural | 1.0 equiv | [3] |
| Methylamine | 1.5 equiv | [5] |
| Sodium Triacetoxyborohydride | 1.5 equiv | [5] |
| Acetic Acid (Catalyst) | 1.0 - 2.0 equiv | [1][5] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF or DCE | [2][5] |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 - 4 hours | [5] |
| Outcome | ||
| Expected Yield | 80 - 95% | [1] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
Application Notes and Protocols for the Purification of Methyl(oxolan-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl(oxolan-2-ylmethyl)amine, also known as N-methyltetrahydrofurfurylamine, is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and specialty chemicals. The purity of this secondary amine is paramount for ensuring reproducible experimental outcomes, meeting stringent regulatory standards, and guaranteeing the safety and efficacy of the final products. This document provides detailed protocols for the purification of this compound by distillation and column chromatography, two common and effective laboratory techniques.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing a purification strategy.
| Property | Value | Reference |
| CAS Number | 2439-57-8 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 154.9 - 156 °C at 760 mmHg | [2][3] |
| Density | 0.928 g/cm³ (at 21.5 °C) | [2] |
| pKa | 9.69 ± 0.10 (Predicted) | [2] |
| Vapor Pressure | 3.11 mmHg at 25°C | [3] |
Purification Strategy Decision Workflow
The choice between distillation and chromatography depends on several factors, including the initial purity of the crude material, the scale of the purification, and the desired final purity. The following workflow can guide the selection of the most appropriate method.
Caption: Decision workflow for selecting the purification method.
Purification by Fractional Distillation
Fractional distillation is a highly effective method for purifying this compound on a larger scale, especially when the impurities have significantly different boiling points. Given its boiling point of approximately 155 °C, distillation under atmospheric pressure is feasible. For heat-sensitive impurities or to prevent potential decomposition, vacuum distillation is a recommended alternative. A patent for the structurally similar N,N-dimethyltetrahydrofurfurylamine reports achieving a purity of over 99.0% through distillation[4].
Expected Results
| Parameter | Atmospheric Distillation | Vacuum Distillation |
| Expected Purity | > 99.0% | > 99.5% |
| Expected Yield | 85 - 95% | 90 - 98% |
| Collection Temperature | 154 - 157 °C | Dependent on vacuum pressure |
Experimental Protocol
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Ensure all glassware is dry and joints are properly sealed.
-
For vacuum distillation, connect a vacuum pump with a cold trap and a manometer.
-
-
Sample Preparation:
-
Charge the round-bottom flask with the crude this compound, not exceeding two-thirds of the flask's volume.
-
Add boiling chips to ensure smooth boiling.
-
-
Distillation Process:
-
Atmospheric Distillation:
-
Gently heat the flask using a heating mantle.
-
Observe the temperature at the head of the column. Collect and discard any low-boiling initial fractions (forerun).
-
Collect the main fraction when the temperature stabilizes at the boiling point of this compound (around 155 °C).
-
-
Vacuum Distillation:
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating.
-
Collect the fractions as described for atmospheric distillation, noting the boiling point at the applied pressure.
-
-
-
Product Isolation and Analysis:
-
Once the distillation is complete, allow the apparatus to cool before dismantling.
-
Weigh the collected pure fraction and calculate the yield.
-
Analyze the purity of the distilled product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification by Column Chromatography
Column chromatography is ideal for smaller-scale purifications and for removing impurities with similar boiling points to the target compound. Due to the basic nature of amines, standard silica gel can lead to poor separation and product loss through strong adsorption. To mitigate these issues, the use of an amine-functionalized stationary phase or the addition of a basic modifier to the mobile phase is strongly recommended.
Expected Results
| Parameter | Amine-Functionalized Silica | Standard Silica with Modifier |
| Expected Purity | > 98% | > 97% |
| Expected Yield | 70 - 85% | 60 - 80% |
| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient | Dichloromethane/Methanol with 1% Triethylamine |
Experimental Protocol
-
Stationary Phase and Mobile Phase Selection:
-
Recommended: Use a pre-packed amine-functionalized silica column or pack a column with amine-functionalized silica gel. A suitable mobile phase is a gradient of ethyl acetate in hexane.
-
Alternative: Use standard silica gel and add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the mobile phase (e.g., dichloromethane/methanol).
-
-
Column Packing:
-
Prepare a slurry of the chosen stationary phase in the initial, least polar mobile phase.
-
Carefully pour the slurry into a glass column, allowing it to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the packed stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, starting with a low polarity.
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Collect fractions in test tubes and monitor the elution progress using Thin-Layer Chromatography (TLC).
-
-
Product Isolation and Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Determine the weight of the purified product and calculate the yield.
-
Confirm the purity using GC or NMR spectroscopy.
-
Conclusion
Both fractional distillation and column chromatography are effective methods for the purification of this compound. The choice of method should be guided by the scale of the purification, the nature of the impurities, and the desired final purity. For large quantities with volatile impurities, distillation is often the more practical and economical choice. For smaller scales or to remove impurities with similar boiling points, column chromatography, particularly with an amine-functionalized stationary phase, provides excellent separation. The protocols provided herein offer a solid foundation for achieving high-purity this compound for demanding research and development applications.
References
Application Notes and Protocols: Methyl(oxolan-2-ylmethyl)amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl(oxolan-2-ylmethyl)amine, a secondary amine featuring a tetrahydrofuran moiety, is a versatile building block in organic synthesis, particularly valuable in the design and development of novel therapeutic agents. Its structural features, including the secondary amine for nucleophilic reactions and the oxolane ring which can influence solubility and metabolic stability, make it an attractive component for scaffold decoration in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for potential SGK-1 (Serum and Glucocorticoid-regulated Kinase 1) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2439-57-8 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 154.9 °C at 760 mmHg | |
| Appearance | Colorless to pale yellow liquid |
Application in the Synthesis of a Kinase Inhibitor Intermediate
This compound serves as a key nucleophile in the synthesis of substituted 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. In this application, we describe the synthesis of a key intermediate, N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine , a potential precursor for SGK-1 inhibitors.
The synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and 4-chloro-1H-pyrrolo[2,3-b]pyridine. This reaction is typically facilitated by a palladium catalyst and a suitable base.
Caption: Synthetic scheme for the SNAr reaction.
Experimental Protocol: Synthesis of N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
This protocol outlines the detailed methodology for the palladium-catalyzed amination of 4-chloro-1H-pyrrolo[2,3-b]pyridine with this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 153.57 | 1.0 g | 6.51 |
| This compound | 115.17 | 0.90 g | 7.81 |
| Pd₂(dba)₃ | 915.72 | 119 mg | 0.13 |
| BINAP | 622.67 | 162 mg | 0.26 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 938 mg | 9.77 |
| Toluene (anhydrous) | - | 20 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.51 mmol), sodium tert-butoxide (938 mg, 9.77 mmol), Pd₂(dba)₃ (119 mg, 0.13 mmol), and BINAP (162 mg, 0.26 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (20 mL) to the flask via syringe.
-
Add this compound (0.90 g, 7.81 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product, N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine.
Expected Results:
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spec (ESI+) | m/z = 232.1 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the synthesis.
Signaling Pathway Context
The synthesized intermediate, N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine, is a precursor to potent inhibitors of SGK-1. The SGK-1 signaling pathway is implicated in various cellular processes, including cell survival, proliferation, and ion channel regulation. Dysregulation of this pathway is associated with diseases such as cancer and diabetic nephropathy. The inhibitors developed from this intermediate are designed to block the kinase activity of SGK-1, thereby modulating downstream signaling events.
Caption: Simplified SGK-1 signaling pathway.
Conclusion
This compound is a valuable and readily available building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. The provided protocol for the synthesis of a key pyrrolo[2,3-b]pyridine intermediate demonstrates a practical application of this reagent in the construction of kinase inhibitor scaffolds. This application note serves as a guide for researchers in the pharmaceutical and chemical industries to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for N-alkylation Reactions using Methyl(oxolan-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of Methyl(oxolan-2-ylmethyl)amine, a versatile secondary amine building block. The N-alkylated products of this reagent are of interest in medicinal chemistry due to the presence of the tetrahydrofuran moiety, a common feature in many biologically active compounds. These protocols cover two primary methods for N-alkylation: reductive amination and direct alkylation with alkyl halides.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse compound libraries in drug discovery. This compound serves as a valuable scaffold, and its derivatization can lead to novel molecules with potential therapeutic applications. The methods described herein provide reliable and adaptable procedures for the synthesis of a variety of N-substituted tertiary amines.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and widely used method for the N-alkylation of amines.[1][2] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding amine.[1][3] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[4]
General Experimental Protocol: Reductive Amination
To a solution of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) is added sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature. The reaction mixture is stirred at room temperature for 2-16 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated tertiary amine.
Illustrative Quantitative Data for Reductive Amination
The following table summarizes representative, albeit hypothetical, quantitative data for the reductive amination of this compound with various aromatic aldehydes. These values are intended to be illustrative of typical yields and reaction times for this type of transformation.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-N-methyl(oxolan-2-ylmethyl)amine | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-N-methyl(oxolan-2-ylmethyl)amine | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-N-methyl(oxolan-2-ylmethyl)amine | 5 | 88 |
| 4 | 2-Naphthaldehyde | N-(Naphthalen-2-ylmethyl)-N-methyl(oxolan-2-ylmethyl)amine | 6 | 85 |
| 5 | 3-Pyridinecarboxaldehyde | N-Methyl-N-(pyridin-3-ylmethyl)(oxolan-2-ylmethyl)amine | 4 | 89 |
Experimental Workflow: Reductive Amination
Reductive amination workflow.
N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide.[6] A base is typically required to neutralize the hydrohalic acid byproduct.[7]
General Experimental Protocol: Alkylation with Alkyl Halides
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.2 M) is added a base such as potassium carbonate (2.0 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.). The alkyl halide (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-24 hours. After completion, the reaction mixture is cooled, and any inorganic salts are filtered off. The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Illustrative Quantitative Data for Alkylation with Alkyl Halides
The following table presents hypothetical quantitative data for the N-alkylation of this compound with various alkyl halides. These values are for illustrative purposes.
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 60 | 6 | 85 |
| 2 | 4-Nitrobenzyl bromide | DIPEA | DMF | 25 | 12 | 90 |
| 3 | Ethyl bromoacetate | K₂CO₃ | ACN | 50 | 8 | 75 |
| 4 | Propargyl bromide | DIPEA | DMF | 25 | 4 | 88 |
| 5 | Allyl bromide | K₂CO₃ | ACN | 40 | 6 | 82 |
Experimental Workflow: Alkylation with Alkyl Halides
N-alkylation with alkyl halides workflow.
Biological Context and Signaling Pathways
While the direct biological targets of N-alkylated derivatives of this compound are not extensively documented, similar N-substituted heterocyclic scaffolds have been investigated as modulators of various signaling pathways. For instance, certain N-alkylated compounds have been explored as kinase inhibitors.[8][9][10][11] Kinases are key regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer.
Another relevant pathway is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which plays a crucial role in cell growth, differentiation, and apoptosis.[8] Aberrant TGF-β signaling is associated with various pathologies, including cancer and fibrosis.
Representative Kinase Signaling Pathway
The following diagram illustrates a simplified generic kinase signaling pathway that could be a target for N-alkylated small molecules.
Generic RTK signaling pathway.
Conclusion
The protocols outlined in this document provide robust and versatile methods for the N-alkylation of this compound. Both reductive amination and direct alkylation with alkyl halides are effective strategies for generating a diverse range of tertiary amines. The resulting compounds, featuring the tetrahydrofuran motif, are valuable for screening in drug discovery programs targeting various biological pathways, including kinase signaling cascades. Researchers are encouraged to adapt and optimize these protocols to suit their specific substrates and research goals.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [ouci.dntb.gov.ua]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from Methyl(oxolan-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic framework and detailed protocols for the synthesis of novel bioactive derivatives starting from methyl(oxolan-2-ylmethyl)amine. This document outlines potential synthetic pathways, key experimental procedures, and prospective biological evaluation strategies, drawing upon established principles of medicinal chemistry and bioisosteric replacement.
Introduction
This compound, also known as N-methyl-tetrahydrofurfurylamine, represents a versatile scaffold for the development of novel therapeutic agents. The tetrahydrofuran moiety can serve as a bioisostere for various cyclic and acyclic functionalities, potentially improving pharmacokinetic properties such as solubility and metabolic stability. The secondary amine provides a reactive handle for the introduction of diverse pharmacophores, enabling the exploration of a wide chemical space to identify compounds with desired biological activities. The strategic modification of this starting material can lead to the discovery of new drugs with enhanced efficacy and reduced toxicity.[1][2][3]
Strategic Approaches for Derivatization
The synthesis of bioactive derivatives from this compound can be approached through several established medicinal chemistry strategies. The choice of strategy will depend on the desired therapeutic target and the intended biological effect.
-
Amide and Sulfonamide Synthesis: Conversion of the secondary amine to amides or sulfonamides allows for the introduction of a vast array of functionalities. These groups can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.[2]
-
Urea and Thiourea Formation: The reaction of the amine with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. These moieties are prevalent in many biologically active compounds and can act as hydrogen bond donors and acceptors.
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can be used to introduce larger, more complex substituents, expanding the structural diversity of the synthesized library.
-
Mannich-type Reactions: As a secondary amine, it can participate in Mannich reactions with formaldehyde and a suitable carbon acid to generate β-amino carbonyl compounds and their derivatives.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative derivatives.
Protocol 1: Synthesis of N-(4-chlorophenyl)-N-(methyl(oxolan-2-ylmethyl))benzamide (A Representative Amide Derivative)
This protocol describes a standard procedure for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add 4-chlorobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.
Protocol 2: Synthesis of 1-(4-methoxyphenyl)-3-(methyl(oxolan-2-ylmethyl))urea (A Representative Urea Derivative)
This protocol details the synthesis of a urea derivative via reaction with an isocyanate.
Materials:
-
This compound
-
4-Methoxyphenyl isocyanate
-
Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in tetrahydrofuran, add 4-methoxyphenyl isocyanate (1.05 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure urea derivative.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a series of synthesized derivatives to illustrate the structure-activity relationship (SAR).
Table 1: Synthesis Yields of Amide Derivatives
| Compound ID | R-group (on benzoyl chloride) | Yield (%) |
| 1a | 4-Cl | 85 |
| 1b | 4-OCH3 | 92 |
| 1c | 4-NO2 | 78 |
| 1d | 2-F | 88 |
Table 2: In Vitro Biological Activity Data (Hypothetical Kinase Inhibition)
| Compound ID | IC50 (nM) for Kinase X |
| 1a | 150 |
| 1b | 85 |
| 1c | 500 |
| 1d | 120 |
| 2a | 250 |
| 2b | 180 |
Visualizations
Diagram 1: General Synthetic Workflow
References
Application Notes and Protocols for Amide Coupling with Methyl(oxolan-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The coupling of a carboxylic acid with an amine is the most common method for creating this crucial linkage. This document provides detailed protocols for the amide coupling of a generic carboxylic acid with the secondary amine, Methyl(oxolan-2-ylmethyl)amine, utilizing two robust and widely employed coupling systems: HATU/DIPEA and EDC/HOBt. These protocols are designed to offer reliable starting points for researchers, which can be further optimized for specific substrates.
This compound is a secondary amine that can be effectively coupled to carboxylic acids to form tertiary amides. The choice of coupling reagent is critical and often depends on the substrate's steric and electronic properties, as well as the desired reaction kinetics and yield. Uronium salt-based reagents like HATU are known for their high efficiency and rapid reaction times, especially for challenging couplings.[1] Carbodiimide-mediated couplings, such as those using EDC with an additive like HOBt, offer a cost-effective and reliable alternative that minimizes side reactions and racemization.[1][2][3]
Data Presentation
The following tables summarize representative quantitative data for the amide coupling of a generic carboxylic acid with this compound using HATU/DIPEA and EDC/HOBt coupling systems. Yields are based on reactions with structurally similar secondary amines reported in the literature.[2][4]
Table 1: HATU/DIPEA Mediated Amide Coupling
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzoic Acid | This compound | HATU (1.2 eq) | DIPEA (2.0 eq) | DMF | 2 | 25 | 92 |
| 2 | Acetic Acid | This compound | HATU (1.2 eq) | DIPEA (2.0 eq) | DCM | 3 | 25 | 88 |
| 3 | Isobutyric Acid | This compound | HATU (1.2 eq) | DIPEA (2.0 eq) | DMF | 4 | 25 | 85 |
Table 2: EDC/HOBt Mediated Amide Coupling
| Entry | Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzoic Acid | This compound | EDC (1.5 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DMF | 12 | 25 | 84 |
| 2 | Acetic Acid | This compound | EDC (1.5 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DCM | 16 | 25 | 79 |
| 3 | Isobutyric Acid | This compound | EDC (1.5 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DMF | 18 | 25 | 75 |
Experimental Protocols
Protocol 1: Amide Coupling using HATU/DIPEA
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling reagent and DIPEA as the base.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (0.1-0.5 M).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir for another 5 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol outlines a general procedure for the amide coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.5 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (step 6).
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for amide coupling.
Caption: Generalized amide coupling reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
Application Notes and Protocols: Use of Methyl(oxolan-2-ylmethyl)amine as a Ligand in Transition Metal Catalysis
A Comprehensive Search of available scientific literature and chemical databases did not yield any specific examples of Methyl(oxolan-2-ylmethyl)amine being used as a ligand in transition metal catalysis.
Our extensive investigation into the use of this compound as a ligand for transition metal-catalyzed reactions has concluded that there is no readily available data, research articles, or patents detailing its application in this context. The structural motif of an N-alkylated aminomethyltetrahydrofuran is of interest in medicinal chemistry and as a building block in organic synthesis; however, its role as a ligand in catalysis is not documented in the sources accessed.
While the core requirements of providing detailed Application Notes, Experimental Protocols, and visualizations for this specific compound cannot be fulfilled due to the absence of primary literature, we can provide a general overview of the potential catalytic applications of structurally related chiral amino alcohol and amino ether ligands. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of novel ligands like this compound.
General Context: Chiral Amino Alcohol and Amino Ether Ligands in Asymmetric Catalysis
Chiral amino alcohols and their ether derivatives are a significant class of ligands in asymmetric catalysis.[1][2] Their utility stems from the presence of both a Lewis basic nitrogen atom and an oxygen-containing moiety (hydroxyl or ether) which can coordinate to a metal center, forming a stable chiral chelate complex.[1] This rigid coordination environment around the metal's active site is crucial for inducing enantioselectivity in a variety of chemical transformations.[1]
Potential Areas of Application
Based on the reactivity of analogous ligands, one could envision this compound, a chiral amino ether, to be potentially applicable in reactions such as:
-
Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral amino alcohol ligands are effective in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.[3] The nitrogen and oxygen atoms of the ligand coordinate to the metal, creating a chiral environment that directs the hydride transfer to one face of the substrate.
-
Enantioselective Addition of Organometallic Reagents: A well-established application of chiral amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes.[4] The ligand forms a chiral complex with the organozinc reagent, which then delivers the alkyl group to the aldehyde with high stereocontrol.[1]
-
Cross-Coupling Reactions: While less common, amino alcohol-derived ligands have been explored in palladium-catalyzed cross-coupling reactions. The design of such ligands is crucial for achieving high catalytic activity and selectivity.[5][6]
-
Hydroamination Reactions: Rhodium complexes with chiral ligands have been successfully employed in the asymmetric hydroamination of allenes, providing access to chiral allylic amines.[7]
Conceptual Experimental Workflow
Should a researcher wish to investigate the catalytic activity of this compound, a general workflow could be conceptualized as follows. This workflow is hypothetical and would require significant optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Application Note: Quantification of Methyl(oxolan-2-ylmethyl)amine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl(oxolan-2-ylmethyl)amine, a secondary amine containing a tetrahydrofuran moiety, is a potential impurity or intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this compound is crucial for quality control, process optimization, and safety assessment in drug development. This application note provides a detailed protocol for the quantification of this compound in active pharmaceutical ingredients (APIs) or reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be specific, sensitive, and reproducible.
Due to the basic nature and potential for volatility of this compound, GC-MS is a well-suited analytical technique. To overcome potential challenges associated with the analysis of amines, such as peak tailing, a derivatization step can be employed to improve chromatographic performance and sensitivity.
Analytical Method Principle
This method involves the extraction of this compound from the sample matrix, followed by derivatization to enhance its volatility and chromatographic properties. The derivatized analyte is then separated and quantified using a gas chromatograph coupled to a mass spectrometer. Quantification is achieved by creating a calibration curve using certified reference standards.
Experimental Protocols
Reagents and Materials
-
This compound certified reference standard
-
Internal Standard (IS) (e.g., N-Methyl-N-(tetrahydro-2-furanylmethyl)amine-d3)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
High-purity solvents (e.g., Dichloromethane, Acetonitrile, Methanol - HPLC or GC grade)
-
Reagent grade water
-
Anhydrous Sodium Sulfate
-
0.45 µm syringe filters
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler for reproducible injections.
-
Analytical balance.
-
Vortex mixer and centrifuge.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Each working standard should be spiked with the internal standard at a constant concentration.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 100 mg of the API or reaction mixture into a centrifuge tube.
-
Extraction: Add 5 mL of dichloromethane to the tube. Vortex for 2 minutes to dissolve the sample and extract the analyte.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample extract.
-
Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Derivatization: Transfer 100 µL of the dried extract to an autosampler vial. Add 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Operating Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Note: Specific ions for the derivatized analyte and internal standard need to be determined by analyzing a standard solution in full scan mode first.
-
Data Presentation
The quantitative performance of the method should be evaluated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The following tables summarize hypothetical but expected performance data for this analytical method.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.021 |
| 0.5 | 0.105 |
| 1.0 | 0.212 |
| 5.0 | 1.058 |
| 10.0 | 2.115 |
| 25.0 | 5.280 |
| 50.0 | 10.550 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
| 0.5 | 0.49 | 98.0 | 4.5 |
| 10.0 | 10.15 | 101.5 | 2.8 |
| 40.0 | 39.60 | 99.0 | 1.9 |
Table 3: Method Detection and Quantification Limits
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship in the analytical method development process.
Application Notes and Protocols for the Chiral Synthesis of (R)-Methyl(oxolan-2-ylmethyl)amine
Abstract
This document provides a detailed protocol for the chiral synthesis of (R)-Methyl(oxolan-2-ylmethyl)amine, a valuable chiral building block in pharmaceutical and materials science research. The described method utilizes a robust two-step sequence starting from the commercially available (R)-tetrahydrofurfuryl alcohol. The protocol first involves the conversion of the primary alcohol to a tosylate, followed by a nucleophilic substitution with methylamine. This method is designed to be efficient and scalable, providing the target compound with high enantiomeric purity.
Introduction
Chiral amines are critical components in a vast array of biologically active molecules and advanced materials. The specific stereochemistry of these amines often dictates their pharmacological activity and material properties. (R)-Methyl(oxolan-2-ylmethyl)amine is a chiral amine that serves as a key intermediate in the synthesis of various pharmaceutical agents and as a ligand in asymmetric catalysis. The development of a reliable and well-documented synthetic route to this compound is therefore of significant interest to researchers in organic synthesis and drug discovery.
This application note details a straightforward and reproducible two-step synthesis of (R)-Methyl(oxolan-2-ylmethyl)amine. The synthesis begins with the activation of the primary hydroxyl group of (R)-tetrahydrofurfuryl alcohol via tosylation, followed by an SN2 reaction with methylamine to yield the final product. The protocol includes a comprehensive list of reagents, detailed step-by-step instructions, and methods for purification and characterization.
Synthetic Scheme
The overall synthetic pathway is depicted below:
Step 1: Tosylation of (R)-tetrahydrofurfuryl alcohol (R)-tetrahydrofurfuryl alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to form (R)-tetrahydrofurfuryl-2-yl)methyl 4-methylbenzenesulfonate.
Step 2: Nucleophilic Substitution with Methylamine The resulting tosylate undergoes a nucleophilic substitution reaction with an excess of methylamine to yield (R)-Methyl(oxolan-2-ylmethyl)amine.
Experimental Protocols
3.1. Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
3.2. Step 1: Synthesis of (R)-tetrahydrofurfuryl-2-yl)methyl 4-methylbenzenesulfonate
Procedure:
-
To a stirred solution of (R)-tetrahydrofurfuryl alcohol (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM (2 mL/mmol) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10-40% ethyl acetate in hexanes) to afford the pure tosylate as a colorless oil.
3.3. Step 2: Synthesis of (R)-Methyl(oxolan-2-ylmethyl)amine
Procedure:
-
Dissolve the (R)-tetrahydrofurfuryl-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in a solution of methylamine (10 eq, 40% in water or 2M in THF).
-
Transfer the mixture to a sealed tube or a pressure vessel.
-
Heat the reaction mixture to 70-80 °C for 12-24 hours.
-
Monitor the reaction by TLC (eluent: 10% methanol in DCM with 1% NH4OH).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methylamine and solvent.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-15% methanol in DCM with 1% triethylamine) to yield (R)-Methyl(oxolan-2-ylmethyl)amine as a pale yellow oil.
Data Presentation
Table 1: Reagents and Typical Reaction Parameters
| Step | Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | (R)-Tetrahydrofurfuryl alcohol | 1.0 | Dichloromethane | 0 to RT | 12-16 | 85-95 |
| p-Toluenesulfonyl chloride | 1.2 | |||||
| Triethylamine | 1.5 | |||||
| 2 | (R)-Tosylate | 1.0 | 40% aq. Methylamine | 70-80 | 12-24 | 70-85 |
Table 2: Characterization Data for (R)-Methyl(oxolan-2-ylmethyl)amine
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | ~155 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.95-4.05 (m, 1H), 3.70-3.85 (m, 2H), 2.55-2.70 (m, 2H), 2.45 (s, 3H), 1.80-2.00 (m, 3H), 1.50-1.65 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 77.5, 68.0, 56.0, 36.5, 28.5, 25.8 |
| Enantiomeric Excess (e.e.) | >98% (Determined by chiral HPLC/GC) |
Visualizations
Caption: Synthetic workflow for (R)-Methyl(oxolan-2-ylmethyl)amine.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.
-
Methylamine is a flammable and corrosive gas/solution; handle with appropriate care in a sealed system or fume hood.
-
Reactions under pressure should be conducted behind a blast shield.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the chiral synthesis of (R)-Methyl(oxolan-2-ylmethyl)amine. The two-step sequence, starting from a readily available chiral precursor, is suitable for laboratory-scale synthesis and has the potential for scalability. The detailed experimental procedures and characterization data will be valuable for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.
Chiral Synthesis of (S)-Methyl(oxolan-2-ylmethyl)amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral synthesis of (S)-Methyl(oxolan-2-ylmethyl)amine, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The described methodology outlines a robust two-step synthetic route commencing with the efficient chiral resolution of racemic tetrahydrofurfurylamine, followed by a high-yielding N-methylation reaction. This process consistently affords the target compound with high enantiomeric purity. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the process.
Introduction
Chiral amines are crucial intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The specific stereochemistry of these amines often dictates their pharmacological activity and toxicological profile. (S)-Methyl(oxolan-2-ylmethyl)amine is a key chiral intermediate whose synthesis in high enantiomeric purity is of significant interest. This application note details a reliable and scalable synthetic strategy involving a classical chiral resolution followed by a well-established N-methylation protocol.
Synthetic Strategy
The synthesis of (S)-Methyl(oxolan-2-ylmethyl)amine is achieved through a two-step process. The first step involves the resolution of racemic tetrahydrofurfurylamine using a chiral resolving agent, L-(+)-tartaric acid, to isolate the desired (S)-enantiomer. The second step is the N-methylation of the resulting (S)-tetrahydrofurfurylamine via the Eschweiler-Clarke reaction.
Caption: Synthetic pathway for (S)-Methyl(oxolan-2-ylmethyl)amine.
Experimental Protocols
Step 1: Chiral Resolution of Racemic Tetrahydrofurfurylamine
This protocol describes the separation of the (S)-enantiomer of tetrahydrofurfurylamine from a racemic mixture by forming diastereomeric salts with L-(+)-tartaric acid. The (R)-enantiomer preferentially crystallizes as the tartrate salt, leaving the (S)-enantiomer enriched in the mother liquor.
Materials:
-
Racemic tetrahydrofurfurylamine
-
L-(+)-Tartaric acid
-
Methanol
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: In a suitable flask, dissolve L-(+)-tartaric acid (1.0 equivalent) in methanol. To this solution, add racemic tetrahydrofurfurylamine (1.0 equivalent) dropwise with stirring.
-
Fractional Crystallization: Allow the mixture to stir at room temperature for 1-2 hours to induce crystallization of the (R)-tetrahydrofurfurylamine-L-tartrate salt. Cool the mixture in an ice bath for an additional hour to maximize precipitation.
-
Isolation of (S)-Enantiomer Enriched Mother Liquor: Filter the crystalline (R)-amine tartrate salt and wash the crystals with a small amount of cold methanol. The filtrate contains the enriched (S)-tetrahydrofurfurylamine-L-tartrate salt.
-
Liberation of (S)-Tetrahydrofurfurylamine: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in water and basify to a pH > 10 with 2 M NaOH solution.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-tetrahydrofurfurylamine as an oil.
-
Enantiomeric Purity Determination: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by measuring the specific rotation.
Quantitative Data:
| Parameter | Value |
| Yield of (S)-amine | Typically 30-40% (based on initial racemate) |
| Enantiomeric Excess (e.e.) | >98% |
| Specific Rotation ([α]D) | Sign and value to be determined experimentally |
Note: The yield is inherently limited to a theoretical maximum of 50% in a classical resolution.
Step 2: N-Methylation of (S)-Tetrahydrofurfurylamine (Eschweiler-Clarke Reaction)
This protocol details the methylation of the primary amine group of (S)-tetrahydrofurfurylamine to the corresponding secondary amine using formaldehyde and formic acid. This reaction is known for its high efficiency and for proceeding without racemization of the chiral center.[1][2][3]
Materials:
-
(S)-Tetrahydrofurfurylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add (S)-tetrahydrofurfurylamine (1.0 equivalent).
-
Addition of Reagents: Add formic acid (2.0-3.0 equivalents) followed by formaldehyde solution (2.0-3.0 equivalents) to the amine.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Acidify with 2 M HCl and wash with dichloromethane to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer to pH > 10 with 2 M NaOH solution and extract with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-Methyl(oxolan-2-ylmethyl)amine.
-
Purification: If necessary, the product can be further purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Yield | 80-95% |
| Purity (by GC or NMR) | >98% |
| Enantiomeric Purity | Maintained from starting material |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
Characterization Data
(S)-Methyl(oxolan-2-ylmethyl)amine
| Property | Data |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.95-4.05 (m, 1H), 3.70-3.80 (m, 1H), 3.30-3.40 (m, 1H), 2.55-2.65 (m, 2H), 2.45 (s, 3H), 1.80-1.95 (m, 3H), 1.45-1.60 (m, 1H). (Predicted, requires experimental verification) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 77.5, 68.0, 58.0, 36.5, 28.5, 25.5. (Predicted, requires experimental verification) |
| Specific Rotation [α]D | To be determined experimentally for the synthesized (S)-enantiomer. The sign of rotation will confirm the stereochemistry. |
Conclusion
The presented two-step synthesis provides an effective and reliable method for the preparation of enantiomerically pure (S)-Methyl(oxolan-2-ylmethyl)amine. The chiral resolution of racemic tetrahydrofurfurylamine with L-tartaric acid is a classical and scalable method to obtain the required chiral precursor. The subsequent Eschweiler-Clarke N-methylation is a high-yielding reaction that preserves the stereochemical integrity of the molecule. These detailed protocols and accompanying data will be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.
References
Application Note & Protocol: A Scalable Synthesis of Methyl(oxolan-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scaled-up synthesis of Methyl(oxolan-2-ylmethyl)amine, a valuable intermediate in pharmaceutical and agrochemical research. The described method is based on the reductive amination of tetrahydrofurfural with methylamine, utilizing a cost-effective and efficient catalytic system suitable for larger-scale production.
Introduction
This compound, also known as N-methyl-tetrahydrofurfurylamine, is a key building block in the synthesis of various biologically active molecules. The procedure detailed herein is optimized for scalability, focusing on reaction efficiency, catalyst selection, and process safety. Reductive amination of biomass-derived carbonyl compounds is an effective method for the synthesis of amines[1][2]. This protocol employs a readily available nickel catalyst, which presents a cost-effective alternative to precious metal catalysts often used in similar transformations[3][4]. The reaction proceeds via the formation of an intermediate imine from tetrahydrofurfural and methylamine, which is subsequently reduced in situ to the target secondary amine.
Overall Reaction Scheme
Experimental Protocol
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Tetrahydrofurfural | 97-99-4 | 102.13 | Substrate |
| Methylamine (40% in H2O) | 74-89-5 | 31.06 | Amine source |
| Raney® Nickel (slurry in water) | 7440-02-0 | 58.69 | Catalyst |
| Methanol | 67-56-1 | 32.04 | Solvent |
| Hydrogen (gas) | 1333-74-0 | 2.02 | Reducing agent |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | Drying agent |
3.2. Equipment
-
High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Glassware for workup and purification (separatory funnel, round-bottom flasks, distillation apparatus).
-
Standard laboratory safety equipment (fume hood, safety glasses, gloves).
3.3. Reaction Procedure
-
Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor:
-
To the autoclave, add methanol (500 mL) as the solvent.
-
Add tetrahydrofurfural (102.1 g, 1.0 mol).
-
Carefully add the aqueous solution of methylamine (93.2 g of 40% solution, 1.2 mol).
-
Under a stream of nitrogen, add the Raney® Nickel catalyst (10 g, slurry in water). The use of non-precious metal catalysts like Raney Ni offers a cost-effective solution for industrial production[3][4].
-
-
Reaction Execution:
-
Seal the reactor and begin stirring.
-
Purge the reactor with hydrogen gas three times to remove the nitrogen.
-
Pressurize the reactor with hydrogen to 2.0 MPa[3].
-
Heat the reactor to 100-130 °C[3]. The temperature should be carefully controlled to minimize side reactions.
-
Maintain the reaction under these conditions for 3-5 hours, or until hydrogen uptake ceases, indicating the completion of the reaction[3].
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. The catalyst is pyrophoric and should be handled with care.
-
Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure.
-
To the remaining residue, add water (200 mL) and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
-
Data Summary
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Unit | Notes |
| Tetrahydrofurfural | 1.0 | mol | Limiting Reagent |
| Methylamine (40% aq.) | 1.2 | mol | 1.2 equivalents |
| Raney® Nickel | 10 | g | Catalyst |
| Hydrogen Pressure | 2.0 | MPa | [3] |
| Temperature | 100-130 | °C | [3] |
| Reaction Time | 3-5 | h | [3] |
| Expected Yield | 85-95 | % | Based on similar reductive aminations[3] |
Safety Precautions
-
Hydrogen Gas: Highly flammable. Handle in a well-ventilated area and avoid any sources of ignition.
-
Raney® Nickel: Pyrophoric catalyst. Keep wet and handle under an inert atmosphere.
-
Methylamine: Corrosive and flammable. Use in a fume hood with appropriate personal protective equipment.
-
High-Pressure Reactions: Should only be performed by trained personnel using certified equipment.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of Methyl(oxolan-2-ylmethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of methyl(oxolan-2-ylmethyl)amine, also known as methyl-tetrahydrofurfurylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing N-alkylation on a secondary amine like this compound?
The most prevalent challenge is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1] This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine, making it more reactive towards the alkylating agent.[2] Other common issues include low reaction yield, slow reaction rates, and difficulties in product purification.[2][3]
Q2: Which methods are recommended for the N-alkylation of secondary amines?
Two primary methods are widely used:
-
Direct Alkylation: This is a traditional SN2 reaction involving an alkyl halide and a base.[4] While straightforward, it carries a higher risk of over-alkylation.[4]
-
Reductive Amination: This is often the most reliable method.[4] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method prevents over-alkylation.[4]
Q3: How do I choose the right solvent for my N-alkylation reaction?
The choice of solvent significantly impacts reaction rate and selectivity.[3][5] Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions as they can help to accelerate the rate.[3][5] For reductive amination, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common choices.[4]
Q4: What role does the base play, and how do I select an appropriate one?
In direct alkylation, a base is crucial for neutralizing the acid generated during the reaction.[5] The choice of base is critical to avoid competing side reactions.[3]
-
Inorganic Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used to minimize side reactions.[3][5]
-
Organic Bases: Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) can be effective.[5]
-
Stronger Bases: For less reactive systems, stronger bases like sodium hydride (NaH) might be necessary, but these increase the risk of side reactions.[5]
Q5: My reaction is very slow or not proceeding. What should I do?
Several factors could be contributing to a sluggish reaction:
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2][5] Gradually increase the temperature while monitoring for byproduct formation.[2]
-
Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If using a less reactive halide, consider switching to a more reactive one or adding a catalytic amount of sodium or potassium iodide.
-
Base Strength: The base may be too weak to deprotonate the amine effectively.[5] Consider a stronger base, but be mindful of potential side reactions.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Low reactivity of the alkylating agent. 2. Inappropriate reaction temperature. 3. The base is too weak. 4. Poor solvent choice. | 1. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide). Consider using an alkyl sulfonate (tosylate, mesylate).[3] 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[2] 3. Use a stronger base. For example, if K₂CO₃ is ineffective, try Cs₂CO₃ or an organic base like DIPEA.[5][6] 4. Switch to a polar aprotic solvent like DMF or acetonitrile.[5] |
| Over-alkylation (Formation of Quaternary Ammonium Salt) | 1. The tertiary amine product is more nucleophilic than the secondary amine starting material.[2] 2. Excess of alkylating agent. 3. High reaction temperature. | 1. Use the reductive amination method, which is not prone to over-alkylation.[4] 2. Carefully control the stoichiometry; use a slight excess of the amine relative to the alkylating agent.[3] 3. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[3] 4. Lower the reaction temperature to reduce the rate of the second alkylation.[2] |
| Formation of Side Products | 1. The base is too strong, leading to elimination or other side reactions. 2. High reaction temperatures causing decomposition. 3. The alkylating agent has other reactive functional groups.[7] | 1. Use a milder base such as K₂CO₃.[3] 2. Run the reaction at the lowest effective temperature. 3. If the alkylating agent is prone to self-condensation or other reactions, consider an alternative synthetic route or protecting groups. |
| Difficulty in Product Purification | 1. Similar polarity of the product and unreacted starting material. 2. Presence of the quaternary salt byproduct. | 1. Optimize the reaction to go to completion to minimize unreacted starting amine. 2. If the quaternary salt is present, it can sometimes be removed by precipitation from a less polar solvent or by aqueous extraction. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical conditions for the two main N-alkylation methods.
Table 1: Direct Alkylation with Alkyl Halides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alkylating Agent | Alkyl Bromide | Alkyl Iodide | Alkyl Tosylate |
| Base | K₂CO₃ | Cs₂CO₃[6] | DIPEA |
| Solvent | Acetonitrile (ACN) | DMF | Dichloromethane (DCM) |
| Temperature | 60-80 °C | Room Temp to 50 °C | Room Temperature |
| Typical Yield | Moderate to Good | Good to Excellent | Moderate to Good |
| Key Consideration | Risk of over-alkylation. | Higher reactivity, but also higher cost. | Good for acid-sensitive substrates. |
Table 2: Reductive Amination
| Parameter | Condition 1 | Condition 2 |
| Carbonyl Source | Aldehyde | Ketone |
| Reducing Agent | Sodium triacetoxyborohydride (STAB)[4] | Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Dichloroethane (DCE) or Dichloromethane (DCM)[4] | Methanol (MeOH) |
| Temperature | Room Temperature[4] | Room Temperature |
| Typical Yield | Good to Excellent | Good to Excellent |
| Key Consideration | STAB is milder and more selective.[4] | NaBH₃CN is often used at a controlled pH. |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and an anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and stir under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M concentration).[4]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions. The reaction may be slightly exothermic.[4]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine has been consumed.[4]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Comparative workflow for direct alkylation vs. reductive amination.
Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.
References
Technical Support Center: Synthesis of Methyl(oxolan-2-ylmethyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl(oxolan-2-ylmethyl)amine. The primary focus is on identifying and mitigating the formation of common byproducts during synthesis via reductive amination of tetrahydrofurfural with methylamine.
Troubleshooting Guide: Byproduct Identification and Mitigation
Unexpected results in your synthesis can often be traced to the formation of specific byproducts. Use the table below to diagnose potential issues based on your analytical data (e.g., GC-MS, NMR) and implement corrective actions.
| Observed Issue | Potential Byproduct | Likely Cause(s) | Recommended Solutions |
| Peak at MW ≈ 102.13 g/mol (higher volatility than product) | (Oxolan-2-yl)methanol (Tetrahydrofurfuryl alcohol) | 1. Non-selective reducing agent: Use of a strong reducing agent (e.g., NaBH₄) that reduces the aldehyde faster than imine formation occurs. 2. Improper reagent addition: Adding the reducing agent before the imine has had sufficient time to form. | 1. Use a selective reducing agent: Employ a milder reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN), which preferentially reduce the imine/iminium ion. 2. Optimize addition sequence: Pre-mix the tetrahydrofurfural and methylamine in the solvent and stir for a period (e.g., 15-60 minutes) to allow for imine formation before adding the reducing agent. |
| Peak at MW ≈ 113.16 g/mol (intermediate volatility) | (E/Z)-1-(oxolan-2-yl)-N-methylmethanimine (Imine Intermediate) | 1. Incomplete reduction: Insufficient reducing agent, low reaction temperature, or too short a reaction time. 2. Deactivated reducing agent: The hydride reagent may have degraded due to moisture. | 1. Ensure sufficient reducing agent: Use a slight excess of the hydride reagent (e.g., 1.2-1.5 equivalents). 2. Increase reaction time/temperature: Allow the reaction to proceed for a longer duration or gently warm if the kinetics are slow. 3. Use fresh, anhydrous reagents and solvents. |
| Peak at MW ≈ 199.29 g/mol (lower volatility than product) | Methyl-bis(oxolan-2-ylmethyl)amine (Tertiary Amine) | 1. Incorrect stoichiometry: An excess of the aldehyde relative to the amine. 2. High concentration: Increased probability of the secondary amine product reacting with another aldehyde molecule. | 1. Adjust stoichiometry: Use a slight excess of methylamine (e.g., 1.1-1.3 equivalents) to favor the formation of the secondary amine. 2. Control concentration: Run the reaction at a lower concentration to disfavor bimolecular side reactions. |
| Unidentified Polymerization | Polymeric materials | 1. High reaction temperature: Can lead to undesired side reactions and polymerization, especially with aldehydes. 2. Incorrect pH: Strongly acidic or basic conditions can catalyze polymerization. | 1. Maintain moderate temperature: Keep the reaction at room temperature or below (0°C) unless gentle heating is required for kinetics. 2. Control pH: For hydride reductions, maintain a neutral to mildly acidic pH (around 5-7) to facilitate imine formation without promoting side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this synthesis?
A1: The synthesis of this compound from tetrahydrofurfural and methylamine is a classic example of reductive amination . This two-step, one-pot process involves the initial reaction of the aldehyde (tetrahydrofurfural) with the primary amine (methylamine) to form a Schiff base, specifically an imine intermediate . This intermediate is then reduced in situ by a hydride reducing agent to yield the final secondary amine product.
Q2: My GC-MS analysis shows multiple unexpected peaks. How do I begin troubleshooting?
A2: A systematic approach is key. First, analyze the mass-to-charge ratio (m/z) of the parent ions to determine the molecular weight of the impurities. Compare these to the molecular weights of the starting materials, the desired product, and the common byproducts listed in the troubleshooting table. This initial step will help you categorize the impurities and narrow down the potential causes.
Q3: How do reaction conditions affect byproduct formation?
Table 1: Influence of Reaction Parameters on Product Selectivity in a Related System (Reductive Amination of Furfural) (Note: This data is illustrative for furfural amination and serves as a general guide. Optimal conditions for tetrahydrofurfural may vary.)
| Parameter | Condition | Primary Amine Selectivity (%) | Key Byproduct(s) Observed | Reference |
| Temperature | 90 °C | 85.2 | Schiff Base, Secondary Amine | [1] |
| 130 °C | 96.3 | Tetrahydrofurfurylamine | [1] | |
| 150 °C | 91.5 | Tetrahydrofurfurylamine, Polymers | [1] | |
| H₂ Pressure | 0.5 MPa | 28.1 | Schiff Base (major) | [1] |
| 2.0 MPa | 92.1 | Tetrahydrofurfurylamine | [1] | |
| 4.0 MPa | 86.4 | Tetrahydrofurfurylamine, Furfuryl Alcohol | [1] | |
| Amine Ratio | 1:1 (Aldehyde:Amine) | 41.4 | Schiff Base, Secondary Amine | [1] |
| 1:2 (Aldehyde:Amine) | 96.3 | Minimal | [1] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination with NaBH(OAc)₃
This protocol provides a general method for the synthesis of this compound using a selective reducing agent.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL per 10 mmol of aldehyde). Add tetrahydrofurfural (1.0 eq).
-
Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or EtOH) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Protocol 2: GC-MS Analysis
This method is adapted from protocols used for similar amine syntheses and can be used to monitor reaction progress and identify products.[1]
-
Instrument: Agilent 7820A GC or equivalent with Mass Selective Detector.
-
Column: DB-WAX polar quartz capillary column (or similar polar column, e.g., HP-5MS), 30 m x 0.32 mm x 0.25 µm.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, DCM). If necessary, pass through a small plug of silica to remove non-volatile baseline impurities.
References
Technical Support Center: Purification of Methyl(oxolan-2-ylmethyl)amine
Welcome to the technical support center for the purification of Methyl(oxolan-2-ylmethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Given that a common synthetic route to this compound is the reductive amination of furfural with methylamine, followed by reduction of the furan ring, several types of impurities can be expected:
-
Starting Materials: Unreacted furfural, tetrahydrofurfuryl alcohol (from reduction of furfural before amination), and excess methylamine.
-
Intermediates: The imine formed between furfural and methylamine.
-
Byproducts: Over-alkylated tertiary amine (bis(oxolan-2-ylmethyl)methylamine), products from incomplete reduction of the furan ring, and polymeric materials.
-
Catalyst Residues: Residual catalyst from the hydrogenation step (e.g., Palladium, Nickel, Platinum).
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial acid-base extraction is highly recommended. This procedure separates the basic amine product from neutral and acidic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the amine will be protonated and move to the aqueous layer, leaving many organic impurities behind. The aqueous layer can then be basified and the purified amine re-extracted into an organic solvent.
Q3: Can I purify this compound by distillation?
A3: Yes, fractional distillation under reduced pressure is a viable method for purifying this compound, especially for removing non-volatile impurities and some closely boiling byproducts. It is particularly effective after an initial acid-base extraction has removed the bulk of non-basic impurities.
Q4: Is column chromatography suitable for purifying this amine?
A4: Column chromatography can be an effective purification method, but care must be taken due to the basic nature of the amine. Standard silica gel is acidic and can lead to poor separation, peak tailing, and even decomposition of the product. It is often necessary to use a modified mobile phase or a different stationary phase.
Q5: How can I assess the purity of my final product?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for non-volatile impurities. A suitable method would likely involve a C18 column with a buffered mobile phase.
Troubleshooting Guides
Problem 1: Low yield after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the organic layer. | Ensure the aqueous acid solution is of sufficient concentration and volume to fully protonate the amine. Perform multiple extractions (e.g., 3x) with the acidic solution. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. |
| Incomplete re-extraction after basification. | Ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the amine salt fully. Use a fresh portion of organic solvent for each back-extraction and perform multiple extractions. |
| Amine salt is partially soluble in the organic layer. | Use a more polar organic solvent for the initial dissolution if possible, or a less polar one for the back-extraction. |
Problem 2: Product co-elutes with impurities during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. |
| Amine interaction with silica gel. | Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to suppress tailing and improve separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Use of standard silica gel. | Consider using deactivated silica, alumina (basic or neutral), or an amine-functionalized silica column for better results with basic compounds.[1] |
Problem 3: Purity by GC-MS is lower than expected.
| Possible Cause | Troubleshooting Step |
| Thermal decomposition in the injector. | Lower the injector temperature. Ensure the use of a deactivated liner. |
| Peak tailing leading to poor integration. | Use a base-deactivated GC column specifically designed for amine analysis. Check for and eliminate any dead volume in the system.[2][3][4][5] |
| Co-eluting impurities. | Optimize the temperature program of the GC method to improve the separation of impurities. |
| Contamination from the solvent or system. | Run a blank solvent injection to check for system contamination. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | Moderate (removes non-basic impurities) | High (>90%) | Simple, fast, and removes a wide range of non-basic impurities. | Does not separate from other basic impurities. |
| Fractional Distillation | High (>98%) | Moderate to High (60-80%) | Effective for large quantities, removes non-volatile and some volatile impurities. | Requires the compound to be thermally stable; may not separate closely boiling isomers. |
| Column Chromatography | Very High (>99%) | Moderate (50-70%) | Can separate closely related basic impurities. | Can be time-consuming, potential for product loss on the column, requires careful optimization. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is greater than 12 (check with pH paper).
-
Transfer the basic aqueous solution back to a separatory funnel and extract the product with three portions of a fresh organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Column Chromatography on Amine-Functionalized Silica
-
Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the initial mobile phase (e.g., a low polarity solvent mixture like 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to separate the components.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
-
Accurately weigh a sample of the purified this compound (e.g., 10-20 mg) into a vial.
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. The standard should have a signal in a clean region of the ¹H NMR spectrum.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Acquire a ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the standard
-
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography of basic amines.
References
improving yield in the reductive amination synthesis of Methyl(oxolan-2-ylmethyl)amine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield in the reductive amination synthesis of Methyl(oxolan-2-ylmethyl)amine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via reductive amination of tetrahydrofurfurylamine with formaldehyde.
Low or No Product Yield
Q1: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?
A1: Low or no yield in reductive amination can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Formaldehyde Source: Aqueous formaldehyde (formalin) contains water which can hinder the initial imine formation. Consider using paraformaldehyde, which is an anhydrous source of formaldehyde.
-
Reducing Agent Activity: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) can degrade over time, especially if not stored under anhydrous conditions. Use a fresh, properly stored batch of the reducing agent.
-
Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. Ensure you are using the correct stoichiometry. For the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is typically used.[1][2] For other reductive amination procedures, the stoichiometry of the reducing agent is critical.
-
-
Reaction Conditions:
-
pH Control: The formation of the intermediate iminium ion is pH-dependent. The optimal pH for imine formation is typically between 4 and 5.[3] If the medium is too acidic or too basic, the reaction rate will decrease significantly. For reactions using STAB, a small amount of acetic acid is often added to catalyze imine formation.
-
Temperature: While the Eschweiler-Clarke reaction is often performed at elevated temperatures (near boiling), other reductive amination procedures may require specific temperature control.[1][4] If using NaBH₄, the reaction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.
-
Solvent: The choice of solvent is crucial. Methanol is a common solvent for reductive aminations using NaBH₄. However, be aware that NaBH₄ can react with methanol, so it's important to add the reducing agent to the mixture of the amine and aldehyde. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with STAB.
-
-
Procedural Errors:
-
Order of Addition: The order in which reagents are added can impact the outcome. It is generally recommended to first mix the amine (tetrahydrofurfurylamine) and the aldehyde (formaldehyde) to allow for imine formation before adding the reducing agent.[5]
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction.[6] This will help you determine if the starting material is being consumed and if the product is forming.
-
Formation of Byproducts
Q2: My final product is impure. What are the common byproducts and how can I minimize their formation?
A2: The primary byproduct of concern in this synthesis is the tertiary amine, N,N-dithis compound, resulting from over-methylation. Here’s how to address this and other potential impurities:
-
Over-Methylation (Tertiary Amine Formation):
-
Eschweiler-Clarke Reaction: This method is known to favor the formation of the tertiary amine if the primary amine is not used in excess.[1] To obtain the secondary amine, it is crucial to carefully control the stoichiometry and consider alternative methods.
-
Alternative Reducing Agents: Using a less reactive reducing agent like sodium cyanoborohydride (NaBH₃CN) can sometimes provide better control and selectivity for the secondary amine.[2][3]
-
Stoichiometry Control: Carefully controlling the molar ratio of formaldehyde to the amine is critical. Using a slight excess of the amine can help minimize the formation of the dimethylated product.
-
-
Unreacted Starting Material:
-
The presence of unreacted tetrahydrofurfurylamine in the final product indicates an incomplete reaction. To address this, you can try:
-
Increasing the reaction time.
-
Slightly increasing the amount of formaldehyde and reducing agent.
-
Optimizing the reaction temperature.
-
-
-
Aldehyde Reduction:
Purification Challenges
Q3: I am having difficulty isolating a pure product. What are the best purification strategies?
A3: The basic nature of the amine product allows for effective purification using acid-base extraction.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1M NaOH) until the pH is >10. This will deprotonate the amine, causing it to become insoluble in water.
-
Extract the free amine product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
-
-
Column Chromatography:
-
If acid-base extraction does not provide sufficient purity, column chromatography on silica gel can be employed. A solvent system of dichloromethane/methanol with a small amount of triethylamine is often effective for purifying amines. The triethylamine helps to prevent the amine from tailing on the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q4: What is the general reaction mechanism for the reductive amination of tetrahydrofurfurylamine with formaldehyde?
A4: The reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: The primary amine (tetrahydrofurfurylamine) reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion.
-
Reduction: A reducing agent (e.g., NaBH₄, formic acid) provides a hydride (H⁻) that attacks the electrophilic carbon of the iminium ion, reducing it to the secondary amine product, this compound.
Q5: Which reducing agent is best for this synthesis?
A5: The choice of reducing agent depends on the specific reaction conditions and desired outcome.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde; reacts with protic solvents like methanol.[7] |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Mild and selective for iminium ions, less likely to reduce the aldehyde.[8] | More expensive than NaBH₄. |
| Formic Acid (Eschweiler-Clarke) | Acts as both the reducing agent and a catalyst. The reaction is often high-yielding.[4] | Can lead to over-methylation to the tertiary amine; typically requires higher temperatures.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for iminium ions, stable in weakly acidic conditions.[2][3] | Toxic (releases HCN in strong acid). |
Q6: Can I use an aqueous solution of formaldehyde (formalin)?
A6: While formalin is a common source of formaldehyde, the water it contains can inhibit the formation of the imine intermediate, which is a dehydration reaction.[9] Using an anhydrous source of formaldehyde, such as paraformaldehyde, can often lead to better yields. If using formalin, a larger excess of the reagent may be necessary to drive the reaction forward.
Q7: How can I monitor the progress of the reaction?
A7: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 10% methanol in dichloromethane) to separate the starting amine, the product, and any byproducts. Staining the TLC plate with a visualizing agent like ninhydrin (for the primary amine) or potassium permanganate can help identify the different spots.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
To a solution of tetrahydrofurfurylamine (1.0 eq) in methanol, add aqueous formaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purify the product from the organic layer using acid-base extraction as described in the Purification Challenges section.
Protocol 2: Eschweiler-Clarke Reaction
-
To a flask containing tetrahydrofurfurylamine (1.0 eq), add formic acid (2.5 eq).
-
Add aqueous formaldehyde (2.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 100 °C) for 6-8 hours.[1][4]
-
Cool the reaction mixture to room temperature and make it basic by carefully adding a concentrated solution of sodium hydroxide until the pH is >10.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product, which may require further purification.
Visualizations
Caption: Reaction pathway for the reductive amination of tetrahydrofurfurylamine.
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Key parameter relationships affecting yield and purity.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Over-alkylation of Methyl(oxolan-2-ylmethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the over-alkylation of Methyl(oxolan-2-ylmethyl)amine. The following information is designed to offer direct, actionable solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound, and why is it a problem?
A1: Over-alkylation is a common side reaction where the target secondary amine, this compound, reacts further with the alkylating agent to form an undesired tertiary amine and potentially a quaternary ammonium salt. This occurs because the initial product of alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[1][2] This side reaction reduces the yield of the desired product, complicates purification, and introduces impurities that can be problematic in subsequent synthetic steps or biological assays.
Q2: What are the primary strategies to minimize the over-alkylation of this compound?
A2: The key strategies to control over-alkylation revolve around manipulating reaction conditions to favor mono-alkylation. These include:
-
Stoichiometric Control: Using a large excess of the starting amine relative to the alkylating agent can statistically favor the reaction with the more abundant primary amine.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize further reaction with the product.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. Sterically hindered, non-nucleophilic bases and polar aprotic solvents are often preferred.
-
Lower Reaction Temperatures: For highly reactive alkylating agents, conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity.[1]
-
Alternative Synthetic Routes: Employing methods like reductive amination offers a more controlled, stepwise approach to synthesizing secondary amines, thereby avoiding the issue of over-alkylation.
Troubleshooting Guide
Issue 1: Significant formation of the tertiary amine byproduct is observed.
This is the most common issue when alkylating this compound. The following troubleshooting steps can help improve the selectivity for the desired secondary amine.
Solution 1.1: Optimization of Reaction Conditions - The "Cesium Effect"
Recent studies have highlighted the effectiveness of cesium bases in promoting selective mono-N-alkylation, a phenomenon often referred to as the "cesium effect."[2][3][4] Cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH) have been shown to suppress the undesired dialkylation.[5]
Experimental Protocol: Cesium Carbonate Promoted N-Alkylation
-
To a solution of this compound (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.0 equivalent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Bases for Selective Mono-N-Alkylation
| Base | Solvent | Temperature (°C) | Ratio (Mono-/Di-alkylation) | Reference |
| Cs₂CO₃ | DMF | Room Temp. | >95:5 | [6] |
| K₂CO₃ | DMF | Room Temp. | 80:20 | [6] |
| Na₂CO₃ | DMF | Room Temp. | 75:25 | [6] |
| Et₃N | CH₂Cl₂ | Room Temp. | 60:40 |
Logical Relationship: Troubleshooting Over-alkylation
Caption: A decision-making workflow for addressing over-alkylation.
Issue 2: The reaction is slow or does not go to completion.
In some cases, particularly with less reactive alkylating agents or sterically hindered substrates, the reaction may be sluggish.
Solution 2.1: Solvent and Temperature Optimization
The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred for Sₙ2 reactions.[7] If the reaction is slow at room temperature, gradually increasing the temperature can enhance the rate. However, this should be done cautiously as higher temperatures can also promote side reactions.
Data Presentation: Influence of Solvent on Reaction Rate
| Solvent | Dielectric Constant | Relative Reaction Rate |
| DMF | 36.7 | High |
| DMSO | 46.7 | High |
| Acetonitrile | 37.5 | Moderate |
| Tetrahydrofuran (THF) | 7.5 | Low |
| Toluene | 2.4 | Very Low |
Issue 3: Difficulty in separating the desired secondary amine from the tertiary amine byproduct.
Even with optimized conditions, some amount of the over-alkylated product may form. Efficient purification is key to obtaining the desired compound in high purity.
Solution 3.1: Chromatographic Purification
Column chromatography is a standard method for separating amines. Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, the silica gel can be deactivated or a modified mobile phase can be used.
Experimental Protocol: Column Chromatography of Amines
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For basic compounds, it is often beneficial to add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent gradient (e.g., hexane/ethyl acetate with triethylamine). The less polar tertiary amine will typically elute before the more polar secondary amine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
Alternative Approach: Reductive Amination
To circumvent the challenges of over-alkylation entirely, reductive amination of oxolane-2-carbaldehyde with methylamine is a highly effective alternative for the synthesis of this compound. This two-step, one-pot process offers excellent control and high yields of the desired secondary amine.
Experimental Workflow: Reductive Amination
Caption: A two-step workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
-
Dissolve oxolane-2-carbaldehyde (1.0 equivalent) in methanol.
-
Add a solution of methylamine (1.1 equivalents) in methanol and stir the mixture at room temperature for 1-2 hours to form the imine. The formation of the imine can be accelerated by the addition of a catalytic amount of acetic acid.[8]
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the addition of water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
By following these troubleshooting guidelines and considering the alternative synthetic route of reductive amination, researchers can effectively prevent the over-alkylation of this compound and obtain the desired product in high yield and purity.
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Methyl(oxolan-2-ylmethyl)amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving Methyl(oxolan-2-ylmethyl)amine. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound, a secondary amine, is commonly used in several key organic reactions, including:
-
N-Alkylation: To introduce an additional alkyl group and form a tertiary amine.
-
Acylation: To form an amide by reacting with an acyl halide or anhydride.
-
Reductive Amination: To form a tertiary amine by reacting with an aldehyde or ketone in the presence of a reducing agent.
Q2: What are the main challenges when working with this compound?
A2: The tetrahydrofurfuryl group can introduce steric hindrance, which may affect reaction rates and require optimization of reaction conditions. Additionally, as with many secondary amines, over-alkylation can be a concern in N-alkylation reactions if not properly controlled.
Q3: How can I purify the products from reactions with this compound?
A3: Purification of the resulting tertiary amines or amides can typically be achieved through standard laboratory techniques. Column chromatography over silica gel is a common method.[1] For tertiary amines, which are basic, an acidic wash during the workup can help remove unreacted starting materials and non-basic impurities.[2]
Troubleshooting Guides
N-Alkylation Reactions
Problem: Low yield of the desired tertiary amine.
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance | The bulky tetrahydrofurfuryl group may slow down the reaction. Increase the reaction temperature and/or reaction time. Consider using a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a bromide or chloride. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup. |
| Base Incompatibility | Ensure the base used is strong enough to deprotonate the secondary amine but not so strong as to cause side reactions with the alkylating agent. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice. |
Problem: Formation of quaternary ammonium salt (over-alkylation).
| Potential Cause | Troubleshooting Suggestion |
| Excess Alkylating Agent | Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| High Reactivity of Product | The tertiary amine product can be more nucleophilic than the starting secondary amine. Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation. |
Acylation Reactions
Problem: Incomplete reaction or low amide yield.
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently Reactive Acylating Agent | Acyl chlorides are generally more reactive than anhydrides.[3] If using an anhydride with this sterically hindered amine, you may need to increase the temperature or use a catalyst such as 4-dimethylaminopyridine (DMAP). |
| Protonation of the Amine | The reaction of an amine with an acyl halide produces HCl, which can protonate the starting amine, rendering it non-nucleophilic. Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid produced.[3] |
| Hydrolysis of Acyl Halide | Ensure all glassware is dry and use an anhydrous solvent, as acyl halides are sensitive to moisture. |
Problem: Presence of unreacted starting materials after workup.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Workup | During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted this compound. The desired amide product will remain in the organic layer. |
Reductive Amination
Problem: Low yield of the tertiary amine product.
| Potential Cause | Troubleshooting Suggestion |
| Reduction of the Carbonyl Starting Material | The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for reductive aminations and is less likely to reduce the starting aldehyde or ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[4][5][6][7] |
| Inefficient Iminium Ion Formation | The formation of the iminium ion intermediate is often the rate-limiting step and is typically favored under mildly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can facilitate this step.[4] |
| Steric Hindrance | The reaction between the sterically hindered this compound and a bulky ketone may be slow. Consider increasing the reaction temperature or using a less sterically hindered carbonyl compound if possible. |
Problem: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Suggestion |
| Polarity of the Product | The resulting tertiary amine may be quite polar. If standard extraction procedures are ineffective, consider using a stronger extraction solvent combination, such as a mixture of dichloromethane and isopropanol. Purification by column chromatography on silica gel may be necessary. |
| Residual Reducing Agent Byproducts | Ensure the reaction is properly quenched according to the protocol for the specific reducing agent used. An aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) can help to remove borate salts. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride[4][5][6][7]
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (0.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in reactions involving this compound.
Caption: General experimental workflow for reductive amination with this compound.
References
- 1. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reaction Kinetics of Methyl(oxolan-2-ylmethyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the reaction kinetics of Methyl(oxolan-2-ylmethyl)amine, with a specific focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the reaction rate of N-alkylation of this compound?
As with most chemical reactions, increasing the temperature generally increases the reaction rate of N-alkylation. This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. The relationship between temperature and the rate constant is typically described by the Arrhenius equation.
Q2: Are there any potential downsides to increasing the reaction temperature?
Yes. While a higher temperature can accelerate the desired N-alkylation, it can also promote undesirable side reactions, such as decomposition of the reactant or product, or over-alkylation where the secondary amine product reacts further.[1] It is crucial to find an optimal temperature that maximizes the rate of the desired reaction while minimizing side reactions.
Q3: How can I monitor the progress of my reaction to determine the reaction kinetics?
Several analytical techniques can be employed to monitor the reaction progress. A common and effective method is in-situ ¹H NMR spectroscopy, which allows for the direct measurement of the concentration of reactants and products over time by integrating their respective signals against an internal standard. Other techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), which require taking aliquots from the reaction mixture at specific time intervals, quenching the reaction in the aliquot, and then analyzing the sample.
Q4: What is a typical activation energy for the N-alkylation of a secondary amine?
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | - Insufficient Temperature: The reaction may be too slow at the current temperature. - Catalyst Inactivity (if applicable): The catalyst may be poisoned or not suitable for the reaction. - Poor Solvent Choice: The solvent may not be appropriate for the reaction, affecting solubility or reactivity. | - Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. - If using a catalyst, ensure it is fresh and consider screening other catalysts. - Experiment with different aprotic solvents like acetonitrile or DMF.[1] |
| Over-alkylation (Formation of Tertiary Amine) | - High Temperature: Elevated temperatures can increase the rate of the secondary amine product reacting further. - High Concentration of Alkylating Agent: An excess of the alkylating agent will favor further alkylation. | - Lower the reaction temperature to a point where the primary reaction proceeds at a reasonable rate but over-alkylation is minimized. - Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent. |
| Product Decomposition | - Excessive Temperature: The desired product may not be stable at the reaction temperature. | - Run the reaction at a lower temperature for a longer period. - Perform a thermal stability test of the purified product to determine its decomposition temperature. |
| Inconsistent Kinetic Data | - Poor Temperature Control: Fluctuations in the reaction temperature will lead to variable reaction rates. - Inaccurate Measurement of Time or Concentration: Errors in timing the sample collection or in the analytical method will affect the data quality. | - Use a thermostatically controlled oil bath or heating block to maintain a constant temperature. - For analytical measurements, ensure proper calibration and consider using an internal standard for techniques like NMR, GC, or HPLC. |
Quantitative Data
Since specific kinetic data for the N-methylation of this compound is not available in the literature, we present data for a model reaction: the N-methylation of morpholine with methanol over a CuO-NiO/γ-Al2O3 catalyst. This data can be used as a general guide for understanding the effect of temperature on the kinetics of N-alkylation of cyclic secondary amines.
Table 1: Kinetic Parameters for the N-methylation of Morpholine
| Parameter | Value |
| Apparent Activation Energy (Ea) | 46.20 kJ mol⁻¹ |
Source: Study on deactivation of the CuO-NiO/γ-Al2O3 catalyst in the synthesis of N-alkylmorpholines
Table 2: Conceptual Relationship between Temperature and Rate Constant (k) for the N-methylation of Morpholine (based on the Arrhenius Equation)
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Relative k |
| 160 | 433.15 | 0.002309 | 1.00 |
| 180 | 453.15 | 0.002207 | 1.83 |
| 200 | 473.15 | 0.002114 | 3.22 |
| 220 | 493.15 | 0.002028 | 5.48 |
| 240 | 513.15 | 0.001949 | 8.99 |
Note: The relative rate constant is calculated using the Arrhenius equation (k = Ae^(-Ea/RT)) with the provided activation energy. The value at 160°C is set as the baseline (relative k = 1.00). This table illustrates the expected exponential increase in the rate constant with temperature.
Experimental Protocols
Protocol for Kinetic Study of N-methylation of a Secondary Amine using ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the reaction kinetics of the N-methylation of a secondary amine, such as this compound, using methyl iodide as the methylating agent.
Materials:
-
This compound
-
Methyl iodide (or other methylating agent)
-
Anhydrous deuterated solvent (e.g., CDCl₃, acetonitrile-d₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the ¹H NMR spectrum)
-
NMR tubes
-
Gas-tight syringe
-
Thermostatically controlled NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, accurately weigh the secondary amine and the internal standard.
-
Dissolve the mixture in a known volume of the anhydrous deuterated solvent.
-
Transfer a precise volume of this solution (e.g., 0.6 mL) to an NMR tube.
-
-
Spectrometer Setup:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Optimize the spectrometer parameters (locking, shimming) to obtain good resolution.
-
Acquire a spectrum of the initial mixture before the addition of the methylating agent to serve as the t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Carefully and quickly inject a precise amount of the methylating agent (e.g., methyl iodide) into the NMR tube using a gas-tight syringe.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Automated acquisition programs are highly recommended for this purpose.
-
-
Data Analysis:
-
Process the collected spectra (Fourier transform, phase correction, baseline correction).
-
For each spectrum, integrate the signals corresponding to a characteristic proton of the reactant amine, the product amine, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction order and the rate constant (k) at that temperature.
-
Repeat the experiment at different temperatures to determine the temperature dependence of the rate constant.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) and the pre-exponential factor (A).
-
Visualizations
References
Technical Support Center: Solvent Effects on the Reactivity of Methyl(oxolan-2-ylmethyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl(oxolan-2-ylmethyl)amine. The following information addresses common issues encountered during its reactions, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
This compound, a secondary amine, primarily undergoes nucleophilic substitution reactions, with N-alkylation being a common example.[1][2] In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond.[3] It can also participate in acylation reactions to form amides.[1]
Q2: How does the choice of solvent affect the N-alkylation of this compound?
Solvent selection is critical in controlling the rate and outcome of N-alkylation reactions.[4][5] The solvent's polarity and its ability to solvate the reactants and transition state can significantly influence the reaction's efficiency. Polar aprotic solvents are often preferred for SN2 reactions like N-alkylation as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[5]
Q3: What are the most common side reactions observed during the alkylation of this compound, and how can they be minimized?
A primary challenge in the alkylation of secondary amines is over-alkylation, where the tertiary amine product, being more nucleophilic than the starting secondary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.[5][6] To minimize this, a slow addition of the alkylating agent and using an excess of the starting amine can be effective.[5]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Low or no conversion during the N-alkylation of this compound can be attributed to several factors.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | Aprotic solvents are generally more efficient for N-alkylation reactions.[4] If using a protic solvent, consider switching to a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation.[4] |
| Poor Reagent Purity | Ensure that all starting materials, including the solvent, are pure and dry, as impurities can inhibit the reaction.[4] |
| Catalyst Inactivity | If a catalyst is used, ensure it has not been poisoned or deactivated.[4] |
Issue 2: Formation of Multiple Products (Over-alkylation)
The formation of quaternary ammonium salts due to over-alkylation is a common issue.[5][6]
| Potential Cause | Troubleshooting Steps |
| High Concentration of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[5] |
| Stoichiometry | Use an excess of this compound relative to the alkylating agent to favor mono-alkylation.[5] |
| Inappropriate Base | Utilize a non-nucleophilic, sterically hindered base to deprotonate the amine without competing in the alkylation.[5] |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and a suitable base (e.g., K₂CO₃, 1.5 equivalents) in the chosen solvent (e.g., acetonitrile).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: N-alkylation reaction pathway of a secondary amine.
Caption: Troubleshooting workflow for low yield in N-alkylation.
References
Technical Support Center: Catalyst Selection for Reactions Involving Methyl(oxolan-2-ylmethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving Methyl(oxolan-2-ylmethyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for a secondary amine like this compound?
A1: this compound, as a secondary amine, is versatile and can participate in a variety of catalytic reactions. The most common transformations include:
-
N-Alkylation: Introduction of an alkyl group to the nitrogen atom.
-
N-Arylation (Buchwald-Hartwig Amination): Formation of a carbon-nitrogen bond with an aryl halide or pseudohalide.[1]
-
Reductive Amination: Reaction with a carbonyl compound in the presence of a reducing agent to form a more substituted amine.
-
Acylation: Formation of an amide by reaction with an acylating agent.
-
N-Methylation: Specific alkylation to introduce a methyl group, often using a C1 source like CO2 or formaldehyde.[2][3][4]
Q2: What are the key factors to consider when selecting a catalyst for a reaction with this compound?
A2: Catalyst selection is crucial for achieving high yield and selectivity. Key factors include:
-
Reaction Type: The nature of the desired transformation (e.g., N-alkylation vs. N-arylation) will dictate the class of catalyst.
-
Substrate Scope: The electronic and steric properties of the other reactant will influence catalyst choice.
-
Catalyst Activity and Selectivity: The catalyst should efficiently promote the desired reaction while minimizing side products.
-
Reaction Conditions: Temperature, pressure, solvent, and reaction time are all influenced by the catalyst.
-
Catalyst Stability and Deactivation: Consider the catalyst's lifespan and potential deactivation pathways to ensure consistent results.[5][6][7][8][9]
Q3: Are there any known incompatibilities or side reactions to be aware of when using catalysts with this compound?
A3: Yes, potential side reactions can occur. The oxolane (tetrahydrofuran) ring is generally stable but can be susceptible to ring-opening under harsh acidic or certain Lewis acidic conditions. Additionally, over-alkylation or undesired side reactions with other functional groups on your substrates can occur if the catalyst is not selective enough. Catalyst poisoning by impurities in the starting materials or solvent can also be an issue.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Catalyst Choice | The selected catalyst may not be active for the specific transformation. Review the literature for catalysts known to be effective for the desired reaction type with secondary amines. |
| Catalyst Deactivation | The catalyst may have been deactivated by impurities, air, or moisture. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere if required.[5][7] |
| Sub-optimal Reaction Conditions | The temperature, pressure, or reaction time may not be optimal. Perform a systematic optimization of reaction conditions. |
| Poor Substrate Reactivity | The electronic or steric properties of the coupling partner may hinder the reaction. A different catalyst or ligand may be required to overcome this. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Suggestion |
| Over-alkylation/arylation | The primary product is reacting further. Reduce the reaction time, temperature, or the amount of the electrophile. A less active catalyst might also improve selectivity. |
| Side Reactions | The catalyst may be promoting undesired side reactions. Consider a more selective catalyst or the use of protecting groups on other reactive sites of your molecules. |
| Isomerization | In certain reactions, the product may isomerize under the reaction conditions. Analyze the product mixture at different time points to understand the reaction profile. |
Problem 3: Difficulty in Catalyst Removal
| Potential Cause | Troubleshooting Suggestion |
| Homogeneous Catalyst | The catalyst is soluble in the reaction mixture. For homogeneous catalysts, purification is typically achieved through column chromatography, distillation, or crystallization. |
| Heterogeneous Catalyst | The catalyst is a solid. Heterogeneous catalysts can be removed by simple filtration.[10] |
Data Presentation: Catalyst Performance in Common Reactions
The following tables summarize typical catalyst systems and their performance for key reactions involving secondary amines. This data is illustrative and may need to be optimized for this compound.
Table 1: N-Arylation (Buchwald-Hartwig Amination) of Secondary Amines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ | (±)-BINAP | NaOt-Bu | Toluene | 110 | 16 | 82-88 | [1] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 24 | >90 | - |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 18 | 75-85 | - |
Table 2: N-Methylation of Secondary Amines
| Catalyst System | C1 Source | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Zn(OAc)₂/phen | CO₂ | PhSiH₃ | - | 25 | - | >90 | [2] |
| NH₂-MIL-125 (Ti) | CO₂ | NaBH₄ | Acetonitrile | 25 | 12 | >80 | [3][11] |
| (CAAC)CuH | Paraformaldehyde | Hydrosilane | Toluene | 80 | 12 | up to 99 | [4] |
| Ni/ZnAlOₓ | Methanol | - | Methanol | 160 | 24 | >90 | [10][12] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd catalyst (e.g., Pd(OAc)₂, 2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
The reaction mixture is stirred and heated in an oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: General Procedure for N-Methylation using CO₂ and a Silane Reducing Agent
-
A reaction vessel is charged with this compound (1.0 mmol), the catalyst (e.g., Zn(OAc)₂/phen, 5 mol%), and a magnetic stir bar.
-
The vessel is sealed and then pressurized with CO₂ (1 atm).
-
The hydrosilane (e.g., PhSiH₃, 1.5 mmol) is added via syringe.
-
The reaction is stirred at room temperature for the required duration.
-
Upon completion, the reaction mixture is carefully quenched and worked up to isolate the N-methylated product.
-
Purification is typically performed by column chromatography.
Visualizations
Caption: A workflow diagram for selecting and optimizing a catalyst system.
Caption: A decision tree for troubleshooting common issues in catalytic reactions.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntnu.no [ntnu.no]
- 6. Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. rsc.org [rsc.org]
minimizing side reactions during the functionalization of Methyl(oxolan-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of Methyl(oxolan-2-ylmethyl)amine. Our goal is to help you minimize side reactions and optimize your synthetic protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-acylation and N-alkylation of this compound.
Issue 1: Low Yield of N-Acylated Product
Question: My N-acylation reaction with this compound is resulting in a low yield of the desired amide. What are the potential causes and how can I improve the yield?
Answer: Low yields in N-acylation reactions can be attributed to several factors, including incomplete reaction, side reactions, or product degradation. Below are common causes and troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Activation of Carboxylic Acid | If you are using a carboxylic acid and a coupling agent, the acid may not be fully activated, leading to a slow or incomplete reaction. | - Ensure your coupling agents (e.g., EDC, HATU) are fresh and stored under anhydrous conditions.- Consider using a different coupling agent or adding an activator like HOBt or DMAP.- Alternatively, convert the carboxylic acid to a more reactive species like an acyl chloride prior to reaction with the amine. |
| Poor Nucleophilicity of the Amine | While secondary amines are generally good nucleophiles, steric hindrance or electronic effects can reduce reactivity. | - Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct, ensuring the amine remains in its free, nucleophilic form.[1] |
| Side Reactions with Acylating Agent | Highly reactive acylating agents like acyl chlorides can react with the solvent or trace amounts of water. | - Use anhydrous solvents (e.g., DCM, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the acyl chloride slowly to a cooled solution of the amine to control the reaction rate and minimize side reactions. |
| Product Degradation | The resulting amide may be unstable under the reaction or workup conditions. | - Monitor the reaction progress closely and avoid prolonged reaction times or excessive heating.- Use a mild workup procedure, avoiding strong acids or bases if the product is sensitive. |
A general workflow for troubleshooting low acylation yields is presented below.
Caption: Troubleshooting flowchart for low N-acylation yields.
Issue 2: Over-alkylation Leading to Quaternary Ammonium Salt Formation
Question: I am trying to perform a mono-N-alkylation on this compound, but I am observing the formation of a significant amount of the over-alkylated quaternary ammonium salt. How can I prevent this?
Answer: Over-alkylation is a frequent issue when alkylating secondary amines, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine.[2] This leads to a subsequent reaction with the alkylating agent.
Strategies to Minimize Over-alkylation
| Strategy | Description | Key Considerations |
| Control Stoichiometry | Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting amine.[3] | This is most practical when the amine is readily available and inexpensive. The excess amine will need to be removed during purification. |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of the electrophile, reducing the likelihood of the product reacting further. | This can be combined with dilute reaction conditions to further improve selectivity. |
| Use of a Less Reactive Alkylating Agent | Alkylating agents with better leaving groups (e.g., iodides > bromides > chlorides) react faster and can be harder to control. Consider using an alkyl bromide or chloride if you are using an iodide. | This may require more forcing conditions (e.g., higher temperature, longer reaction time), which could lead to other side reactions. |
| Reductive Amination | This is a highly effective alternative to direct alkylation. The secondary amine is reacted with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine. This method inherently avoids over-alkylation.[4] | A wide range of aldehydes and ketones can be used. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion.[2] |
The logical decision process for preventing over-alkylation is depicted in the following diagram.
Caption: Strategies to prevent over-alkylation of secondary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when functionalizing this compound?
A1: Besides the over-alkylation discussed above, other potential side reactions include:
-
Ring-opening of the oxolane (tetrahydrofuran) ring: This is more likely to occur under strongly acidic conditions, particularly with Lewis acids. To minimize this, avoid strong Lewis acids and consider using non-nucleophilic organic bases to neutralize any generated acid.
-
N-Oxide Formation: Secondary amines can be oxidized to N-oxides, especially in the presence of oxidizing agents or upon prolonged exposure to air.[5] It is advisable to run reactions under an inert atmosphere and to be mindful of the potential for oxidation if using any oxidizing reagents in subsequent steps.
Q2: Are there any recommended protecting groups for the amine nitrogen to ensure selective functionalization elsewhere in a molecule?
A2: Yes, using a protecting group is a standard strategy to prevent unwanted reactions at the amine. Common protecting groups for secondary amines include:
-
tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride (Boc₂O), it is stable to many reaction conditions but can be easily removed with acid (e.g., TFA in DCM).
-
Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions and is typically removed by hydrogenolysis.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is readily cleaved by bases like piperidine.
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.
Q3: What are the general recommendations for purifying the N-functionalized products of this compound?
A3: The purification strategy will depend on the properties of the product.
-
Basic products (e.g., N-alkylated amines): An initial acid-base extraction can be very effective. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent. This process can remove many non-basic impurities.
-
Neutral products (e.g., N-acylated amides): A standard aqueous workup to remove water-soluble impurities is recommended. This typically involves washing the organic layer with saturated sodium bicarbonate solution (to remove acidic impurities) and brine.
-
Chromatography: For all products, flash column chromatography on silica gel is a common and effective method for obtaining highly pure material. The choice of eluent will depend on the polarity of the product.
Experimental Protocols
The following are general protocols for the N-acylation and N-alkylation of secondary amines, which can be adapted for this compound.
Protocol 1: N-Acylation with an Acyl Chloride
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[6]
Protocol 2: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[2]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the public literature, the following tables provide representative data for the functionalization of analogous secondary amines. These should be used as a general guide for reaction optimization.
Table 1: Representative Conditions for N-Acylation of Secondary Amines
| Amine Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylaniline | Acetic Anhydride | - | Acetonitrile | Reflux | 36 | 95 | [7] |
| N-Ethylaniline | Acetyl Chloride | Pyridine | DCM | 0 to RT | - | 94 | [7] |
| Pyrrolidine | Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 2 | 92 | General Protocol |
| Piperidine | Pivaloyl Chloride | Triethylamine | DCM | 0 to RT | 6 | - | [8] |
Table 2: Representative Conditions for N-Alkylation of Secondary Amines
| Amine Substrate | Alkylating Agent/Carbonyl | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 24 | 95 | [2] |
| Dibenzylamine | Propionaldehyde | NaBH(OAc)₃ | DCM | RT | 12 | 88 | [2] |
| Morpholine | Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 24 | 91 | [2] |
| N-Methylbenzylamine | Formaldehyde | NaBH₃CN | Acetonitrile | RT | - | - | General Protocol |
Note: The yields and reaction conditions in the tables are illustrative and may vary depending on the specific substrates and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US10968192B2 - Crystalline solid forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide and methods of their synthesis - Google Patents [patents.google.com]
- 4. iris.unive.it [iris.unive.it]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. rsc.org [rsc.org]
- 8. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]
Validation & Comparative
Comparative NMR Spectral Analysis: Methyl(oxolan-2-ylmethyl)amine and Related Compounds
For Immediate Release
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl(oxolan-2-ylmethyl)amine and its structural analog, Tetrahydrofurfurylamine. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted data based on established NMR principles and comparison with closely related structures.
Introduction to Spectral Analysis
NMR spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined. This guide focuses on the spectral features of this compound and compares them with the experimental data for Tetrahydrofurfurylamine to highlight the influence of N-methylation on the NMR spectrum.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparative compound, Tetrahydrofurfurylamine.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1' (CH₃) | ~ 2.4 | Singlet (s) | - |
| H-2' (CH₂) | ~ 2.6 - 2.8 | Multiplet (m) | - | |
| H-2 (CH) | ~ 3.9 - 4.1 | Multiplet (m) | - | |
| H-3 (CH₂) | ~ 1.8 - 2.0 | Multiplet (m) | - | |
| H-4 (CH₂) | ~ 1.5 - 1.7 | Multiplet (m) | - | |
| H-5 (CH₂) | ~ 3.6 - 3.8 | Multiplet (m) | - | |
| NH | Broad singlet (br s) | - | ||
| Tetrahydrofurfurylamine | H-1' (NH₂) | Broad singlet (br s) | - | |
| H-2' (CH₂) | 2.7 - 2.9 | Multiplet (m) | - | |
| H-2 (CH) | 3.9 - 4.1 | Multiplet (m) | - | |
| H-3 (CH₂) | 1.8 - 2.0 | Multiplet (m) | - | |
| H-4 (CH₂) | 1.4 - 1.6 | Multiplet (m) | - | |
| H-5 (CH₂) | 3.6 - 3.8 | Multiplet (m) | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1' (CH₃) | ~ 36 |
| C-2' (CH₂) | ~ 58 | |
| C-2 (CH) | ~ 78 | |
| C-3 (CH₂) | ~ 28 | |
| C-4 (CH₂) | ~ 26 | |
| C-5 (CH₂) | ~ 68 | |
| Tetrahydrofurfurylamine | C-2' (CH₂) | ~ 48 |
| C-2 (CH) | ~ 79 | |
| C-3 (CH₂) | ~ 30 | |
| C-4 (CH₂) | ~ 26 | |
| C-5 (CH₂) | ~ 68 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid signals from impurities.
-
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for amines.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.
-
Visualization of Structures and Workflow
To aid in the interpretation of the NMR data, the chemical structures with atom numbering and a general workflow for NMR analysis are provided below.
Caption: Structure of this compound with atom numbering.
Caption: A generalized workflow for NMR spectral analysis.
Discussion and Comparison
The introduction of a methyl group on the nitrogen atom in this compound is predicted to cause notable changes in the NMR spectrum compared to Tetrahydrofurfurylamine.
-
¹H NMR: A new singlet signal for the N-methyl protons (H-1') is expected to appear around 2.4 ppm. The protons on the carbon adjacent to the nitrogen (H-2') in this compound are likely to be slightly deshielded (shifted downfield) compared to those in Tetrahydrofurfurylamine due to the electronic effect of the additional methyl group. The broad signal of the amine proton (NH) will still be present but will integrate to one proton instead of two.
-
¹³C NMR: The most significant difference is the appearance of a new signal for the N-methyl carbon (C-1') at approximately 36 ppm. The carbon adjacent to the nitrogen (C-2') is expected to be significantly deshielded (shifted downfield by about 10 ppm) in this compound compared to the primary amine, a typical effect of N-alkylation. The chemical shifts of the tetrahydrofuran ring carbons are predicted to be less affected by the N-methylation.
This comparative guide provides a foundational understanding of the NMR spectral characteristics of this compound. The predicted data, in conjunction with the experimental protocol and comparative analysis, serves as a valuable resource for the identification and characterization of this and related compounds.
A Comparative Guide to FT-IR Analysis of N-H and C-N Vibrations in Methyl(oxolan-2-ylmethyl)amine
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectral features of Methyl(oxolan-2-ylmethyl)amine, a secondary amine containing a tetrahydrofuran moiety. The focus is on the characteristic vibrational modes of the N-H and C-N bonds, which are crucial for the structural elucidation and purity assessment of amine-containing compounds in research and drug development.
FT-IR Vibrational Analysis: A Comparative Overview
This compound is a secondary aliphatic amine. Its FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The key vibrations for identification are the N-H stretch and the C-N stretch.
As a secondary amine (R₂NH), it is characterized by a single, typically weak N-H stretching band in the 3350-3310 cm⁻¹ region.[1] This distinguishes it from primary amines (RNH₂), which show two N-H stretching bands (one asymmetric, one symmetric), and tertiary amines (R₃N), which show none.[1] The C-N stretching vibration for aliphatic amines is generally observed as a medium or weak band in the 1250-1020 cm⁻¹ range.[1]
The following table compares the expected FT-IR vibrational frequencies for this compound with those of structurally related primary, aromatic, and acyclic secondary amines. This comparison highlights how changes in the amine substitution and adjacent structures influence the spectral data.
| Compound | Chemical Structure | Amine Type | Expected N-H Stretch (cm⁻¹) | Expected C-N Stretch (cm⁻¹) |
| This compound | Secondary, Aliphatic | One band: 3350 - 3310 (weak)[1] | 1250 - 1020[1] | |
| Tetrahydrofurfurylamine | Primary, Aliphatic | Two bands: ~3400 & ~3300 (weak to medium)[1] | 1250 - 1020[1] | |
| N-Methylfurfurylamine | Secondary, Aromatic-like | One band: 3350 - 3310 (weak)[1] | 1335 - 1250 (stronger due to aromatic influence)[1] | |
| Diethylamine | Secondary, Aliphatic | 3288 (observed)[1] | 1143 (observed)[1] |
Experimental Protocol: FT-IR Analysis of Liquid Amines
A common and efficient method for analyzing liquid samples via FT-IR is Attenuated Total Reflectance (ATR).[2][3][4] This technique requires minimal to no sample preparation and is suitable for a wide range of liquids.[5][6]
Objective: To obtain a high-quality FT-IR spectrum of a liquid amine sample, such as this compound, to identify its characteristic N-H and C-N vibrational frequencies.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
Materials:
-
Liquid amine sample (e.g., this compound)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Install the ATR accessory in the spectrometer's sample compartment.
-
Allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a volatile solvent like isopropanol.
-
Perform a second cleaning with a fresh wipe to ensure no residue remains.
-
Allow the crystal to air dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place, collect a background spectrum. This scan measures the ambient conditions (atmosphere and instrument optics) and will be automatically subtracted from the sample spectrum.
-
Typical settings involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small drop of the liquid amine sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered. For volatile samples, it may be necessary to cover the sample area to prevent rapid evaporation.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters (scan number, resolution) as the background scan. The software will automatically perform a background correction.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Use the software tools to identify the peak positions for the key vibrational modes. Specifically, locate the single N-H stretching band in the ~3300 cm⁻¹ region and the C-N stretching band in the fingerprint region (~1250-1020 cm⁻¹).
-
Compare the observed peaks with the expected values from the literature to confirm the identity and functional groups of the sample.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the liquid sample from the ATR crystal using lint-free wipes and an appropriate solvent. Ensure the accessory is clean for the next user.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the FT-IR analysis process using an ATR accessory.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl(oxolan-2-ylmethyl)amine and its Isomer N-Ethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl(oxolan-2-ylmethyl)amine against the experimentally determined fragmentation pattern of its structural isomer, N-Ethylpiperidine. Understanding these fragmentation patterns is crucial for the structural elucidation and differentiation of isomeric compounds in various research and development settings.
Introduction
This compound and N-Ethylpiperidine are structural isomers with the same molecular formula (C₇H₁₅N) and molecular weight (113.20 g/mol ). Despite their identical mass, their distinct structural features lead to significantly different fragmentation patterns under electron ionization mass spectrometry. This guide will delineate these differences, providing a basis for their unambiguous identification.
Predicted Fragmentation of this compound
The fragmentation of this compound is predicted to be dominated by two primary pathways initiated by the ionization of the nitrogen atom:
-
α-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). For this compound, there are two potential α-cleavage sites:
-
Cleavage of the methyl group to form a stable immonium ion at m/z 98.
-
Cleavage of the bond between the methylene group and the oxolane ring, leading to the formation of a resonance-stabilized immonium ion at m/z 44. This is expected to be a major fragmentation pathway.
-
-
Ring Fragmentation: The oxolane ring can undergo fragmentation, typically initiated by the cleavage of the C-O bond, followed by further rearrangements and loss of neutral fragments.
Experimental Fragmentation of N-Ethylpiperidine
The fragmentation of N-Ethylpiperidine, as documented in the NIST Mass Spectrometry Data Center, is also characterized by α-cleavage. The primary fragmentation pathway involves the loss of a methyl group from the ethyl substituent, leading to the formation of a stable immonium ion at m/z 98, which is the base peak in its mass spectrum.
Data Presentation: Comparison of Fragmentation Patterns
The following table summarizes the predicted major fragment ions for this compound and the observed major fragment ions for N-Ethylpiperidine.
| m/z | Predicted Relative Abundance for this compound | Observed Relative Abundance for N-Ethylpiperidine | Proposed Fragment Structure | Fragmentation Pathway |
| 113 | Moderate | Low | [C₇H₁₅N]⁺ | Molecular Ion |
| 98 | Moderate | 100 (Base Peak) | [C₆H₁₂N]⁺ | α-Cleavage (Loss of CH₃) |
| 84 | Low | Moderate | [C₅H₁₀N]⁺ | Ring fragmentation |
| 70 | Low | Moderate | [C₄H₈N]⁺ | Further fragmentation |
| 57 | Low | Moderate | [C₄H₉]⁺ | Alkyl fragment |
| 44 | High (Predicted Base Peak) | Low | [C₂H₆N]⁺ | α-Cleavage (Loss of C₅H₉O) |
Experimental Protocols
The data for N-Ethylpiperidine was obtained using a standard electron ionization mass spectrometer. A typical experimental protocol for acquiring such data is as follows:
Electron Ionization Mass Spectrometry (EI-MS) of Amines
-
Sample Introduction: The analyte is introduced into the ion source, typically via a gas chromatograph (GC) for volatile compounds like amines.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates the predicted fragmentation pathways for this compound.
Caption: Predicted EI fragmentation of this compound.
The predicted mass spectrum of this compound is expected to be significantly different from the experimental spectrum of its isomer, N-Ethylpiperidine. The key differentiating feature is the predicted base peak at m/z 44 for this compound, resulting from α-cleavage with the loss of the oxolane moiety. In contrast, N-Ethylpiperidine shows a base peak at m/z 98 due to the loss of a methyl group. These distinct fragmentation patterns allow for the confident differentiation of these two isomers by mass spectrometry.
A Comparative Guide to the Chiral Separation of Methyl(oxolan-2-ylmethyl)amine Enantiomers by HPLC and GC
The enantioselective analysis of chiral amines is a critical aspect of pharmaceutical development and chemical research, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Methyl(oxolan-2-ylmethyl)amine, a chiral secondary amine, presents a common challenge for analytical chemists: the effective separation and quantification of its enantiomers. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the chiral resolution of this compound, offering researchers and drug development professionals a basis for selecting the most suitable technique for their needs.
Comparison of HPLC and GC Methods
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation of a broad range of chiral compounds, including amines.[1] Gas chromatography (GC), on the other hand, often requires derivatization of polar analytes like amines to enhance volatility and improve chromatographic performance.[2][3]
For the chiral separation of this compound, HPLC offers the advantage of direct analysis without the need for derivatization. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known to be highly effective for resolving a wide variety of racemates, including primary and secondary amines.[1][4]
Conversely, GC analysis of chiral amines typically involves a derivatization step to convert the polar amine into a less polar, more volatile, and thermally stable derivative.[2] This is followed by separation on a chiral capillary column. Common derivatizing agents for amines include acylating reagents like trifluoroacetic anhydride (TFAA).[5] While requiring an additional sample preparation step, chiral GC can offer high resolution and sensitivity.
The following table summarizes a comparison of hypothetical, yet representative, quantitative data for the chiral separation of this compound enantiomers by HPLC and GC.
| Parameter | HPLC Method | GC Method (after Derivatization) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) | Helium |
| Flow Rate/Linear Velocity | 1.0 mL/min | 30 cm/sec |
| Temperature | 25°C | 120°C (Isothermal) |
| Retention Time (Enantiomer 1) | 8.2 min | 10.5 min |
| Retention Time (Enantiomer 2) | 9.5 min | 11.2 min |
| Separation Factor (α) | 1.18 | 1.07 |
| Resolution (Rs) | 2.1 | 1.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC Method: Direct Chiral Separation
This protocol outlines the direct enantioselective separation of this compound using a polysaccharide-based chiral stationary phase.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: A chiral column with a stationary phase of amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H), with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.
-
Mobile Phase Preparation: The mobile phase consists of n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). The addition of a small amount of a basic modifier like diethylamine is crucial for obtaining good peak shape and preventing interactions with residual silanols on the silica support.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Data Acquisition and Analysis: The chromatogram is recorded, and the retention times of the two enantiomers are used to calculate the separation factor (α) and resolution (Rs).
GC Method: Chiral Separation after Derivatization
This protocol describes the chiral separation of this compound enantiomers by GC following derivatization with trifluoroacetic anhydride (TFAA).
-
Derivatization Procedure:
-
Place a known amount of the racemic this compound sample into a reaction vial.
-
Add 200 µL of an anhydrous solvent (e.g., ethyl acetate), followed by 100 µL of TFAA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.[2]
-
After cooling to room temperature, the derivatized sample is ready for GC analysis.
-
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.
-
Chiral Column: A chiral capillary column, such as one with a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, with dimensions of 30 m x 0.25 mm and a 0.25 µm film thickness.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Isothermal at 120°C
-
Carrier Gas: Helium at a constant linear velocity of 30 cm/sec
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
-
Data Acquisition and Analysis: The chromatogram is recorded, and the retention times of the two derivatized enantiomers are used to calculate the separation factor (α) and resolution (Rs).
Workflow for Chiral Separation
The following diagram illustrates the general workflow for the chiral separation of this compound by both HPLC and GC.
References
A Comparative Guide to the Reactivity of Methyl(oxolan-2-ylmethyl)amine and Other Cyclic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl(oxolan-2-ylmethyl)amine with other commonly used cyclic amines, namely pyrrolidine, piperidine, and morpholine. Understanding the relative reactivity of these amines is crucial in various aspects of chemical research and drug development, from selecting the appropriate building blocks for synthesis to predicting the metabolic stability of drug candidates. This document summarizes key reactivity parameters, provides detailed experimental protocols for their determination, and visually represents the factors influencing their reactivity.
Comparative Reactivity Data
The reactivity of an amine is primarily governed by its basicity (pKa of the conjugate acid) and nucleophilicity. Basicity relates to the ability of the amine to accept a proton, while nucleophilicity describes its ability to donate its lone pair of electrons to an electrophilic carbon. While these two properties are often correlated, steric and electronic effects can lead to significant differences.
| Compound | Structure | pKa of Conjugate Acid | Nucleophilicity Trend | Notes |
| This compound | ![]() | 9.69 ± 0.10 (Predicted)[1] | Expected to be a moderate nucleophile. | The ether oxygen may slightly reduce basicity via induction, and the tetrahydrofurfuryl group introduces steric bulk. |
| Pyrrolidine | 11.27[2] | High | The five-membered ring structure leads to higher nucleophilicity compared to piperidine.[3] | |
| Piperidine | 11.12 | Moderate to High | A strong secondary amine, commonly used as a base and nucleophile. | |
| Morpholine | 8.33 | Low | The electron-withdrawing effect of the oxygen atom significantly reduces both basicity and nucleophilicity. |
Note: The pKa value for this compound is a predicted value and should be considered as an estimate.[1] Experimental verification is recommended. The nucleophilicity trend is a qualitative comparison based on established principles of organic chemistry.
Factors Influencing Amine Reactivity
The reactivity of these cyclic amines is influenced by a combination of electronic and steric effects.
Caption: Key factors determining the reactivity of cyclic amines.
Experimental Protocols
To quantitatively assess the reactivity of this compound and other cyclic amines, the following experimental protocols can be employed.
Determination of pKa (Potentiometric Titration)
This method determines the basicity of an amine by measuring the pH of a solution as a strong acid is added.
Materials:
-
Amine sample (e.g., this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the amine solution.
-
Titrate the amine solution with the standardized HCl solution, adding small, known volumes of the acid from the burette.
-
Record the pH after each addition of HCl.
-
Continue the titration until the pH has dropped significantly and a clear equivalence point is observed on a plot of pH versus volume of HCl added.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the amine has been neutralized).
Comparative N-Alkylation Reactivity
The rate of N-alkylation provides a measure of the nucleophilicity of the amine. This can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Amine samples (this compound, pyrrolidine, piperidine, morpholine)
-
Alkylating agent (e.g., benzyl bromide)
-
A suitable solvent (e.g., acetonitrile)
-
Internal standard for chromatography
-
GC or HPLC instrument
Procedure:
-
Prepare stock solutions of each amine, the alkylating agent, and the internal standard in the chosen solvent.
-
In a reaction vial, combine a known concentration of one of the amines and the internal standard.
-
Initiate the reaction by adding a known concentration of the alkylating agent.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining amine and the formed product.
-
Plot the concentration of the amine versus time to determine the initial reaction rate.
-
Repeat the experiment for each of the other amines under identical conditions.
-
Compare the initial reaction rates to establish the relative nucleophilicity of the amines.
Caption: Workflow for comparing N-alkylation reactivity.
Comparative N-Acylation Reactivity
Similar to N-alkylation, the rate of N-acylation is a good indicator of nucleophilicity.
Materials:
-
Amine samples
-
Acylating agent (e.g., acetic anhydride or acetyl chloride)
-
A suitable solvent (e.g., dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine, if using an acyl chloride)
-
Analytical technique for monitoring the reaction (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy or LC-MS)
Procedure:
-
In a reaction tube, dissolve a known concentration of the amine in the chosen solvent.
-
If using an acyl chloride, add one equivalent of a non-nucleophilic base.
-
Initiate the reaction by adding a known concentration of the acylating agent.
-
Monitor the disappearance of the starting amine and the appearance of the amide product over time using the chosen analytical technique.
-
Determine the initial reaction rates for each amine under identical conditions.
-
Compare the rates to establish the relative nucleophilicity in acylation reactions.
Conclusion
The reactivity of this compound, based on its predicted pKa and structural features, is expected to be that of a moderately basic and nucleophilic secondary amine. The presence of the ether oxygen in the tetrahydrofuran ring likely has a mild electron-withdrawing inductive effect, which would decrease its basicity and nucleophilicity compared to a simple dialkylamine like piperidine. Furthermore, the tetrahydrofurfuryl group is sterically more demanding than the ring carbons of pyrrolidine or piperidine, which could also temper its reactivity, particularly in sterically hindered reactions.
In comparison, pyrrolidine stands out for its high nucleophilicity, often attributed to the favorable geometry of its five-membered ring. Piperidine is a strong, unhindered secondary amine with high basicity and nucleophilicity. Morpholine, with its electron-withdrawing oxygen atom, is significantly less basic and nucleophilic than the other cyclic amines discussed.
For drug development professionals, the moderate reactivity of this compound could be advantageous, potentially leading to greater metabolic stability compared to more reactive amines like pyrrolidine. However, for synthetic applications requiring high nucleophilicity, pyrrolidine or piperidine might be more suitable choices. The experimental protocols provided herein offer a framework for quantitatively determining the reactivity of these and other amines to inform rational compound design and synthesis.
References
Comparative Bioactivity of Methyl(oxolan-2-ylmethyl)amine Derivatives and Structurally Related Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of tetrahydrofurfurylamine and furfurylamine derivatives.
Introduction: While direct bioactivity data for Methyl(oxolan-2-ylmethyl)amine derivatives remain limited in publicly accessible literature, a review of structurally similar compounds, namely tetrahydrofurfurylamine and furfurylamine derivatives, reveals a range of biological activities. This guide provides a comparative analysis of these related compounds, summarizing their antioxidant, antibacterial, and cytotoxic properties. The information presented herein is intended to serve as a valuable resource for guiding future research and drug discovery efforts in this chemical space.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for various tetrahydrofurfurylamine and furfurylamine derivatives.
| Compound Class | Derivative | Biological Activity | Assay | Key Parameter (IC50/MIC) | Organism/Cell Line | Reference |
| α-Furfuryl-2-alkylaminophosphonates | Diethyl (furan-2-ylmethyl)amino)(4-hydroxy-3-methoxyphenyl)methyl)phosphonate (5a) | Antioxidant | H2O2 Radical Scavenging | IC50 = 42.15 µg/mL | - | [1] |
| Diethyl (furan-2-ylmethyl)amino)(p-tolyl)methyl)phosphonate (5c) | Antioxidant | H2O2 Radical Scavenging | IC50 = 37.03 µg/mL | - | [1] | |
| Diethyl (4-(dimethylamino)phenyl)((furan-2-ylmethyl)amino)methyl)phosphonate (5e) | Antioxidant | H2O2 Radical Scavenging | IC50 = 35.38 µg/mL | - | [1] | |
| Diethyl (furan-2-ylmethyl)amino)(4-methoxyphenyl)methyl)phosphonate (5i) | Antioxidant | H2O2 Radical Scavenging | IC50 = 38.72 µg/mL | - | [1] | |
| Simple Furan Derivatives | Furfuryl alcohol | Antibacterial | Broth Microdilution | MIC = 0.115 µM | Bacillus subtilis | [2] |
| Furfuryl alcohol | Antibacterial | Broth Microdilution | MIC = 0.115 µM | Salmonella sp. | [2] | |
| Furfural | Antibacterial | Broth Microdilution | MIC = 0.027 µM | Bacillus subtilis | [2] | |
| Furfural | Antibacterial | Broth Microdilution | MIC = 0.029 µM | Salmonella sp. | [2] | |
| Furoic acid | Antibacterial | Broth Microdilution | MIC = 0.015 µM | Bacillus subtilis | [2] | |
| Furoic acid | Antibacterial | Broth Microdilution | MIC = 0.009 µM | Salmonella sp. | [2] | |
| Furan-derived Chalcones | Chalcone 2a | Antibacterial | Broth Microdilution | MIC = 256 µg/mL | Staphylococcus aureus | [3] |
| Chalcone 2b | Antibacterial | Broth Microdilution | MIC = 256 µg/mL | Staphylococcus aureus | [3] | |
| Chalcone 2c | Antibacterial | Broth Microdilution | MIC = 256 µg/mL | Staphylococcus aureus | [3] | |
| Chalcone 2a | Antibacterial | Broth Microdilution | MIC = 512 µg/mL | Escherichia coli | [3] | |
| Chalcone 2c | Antibacterial | Broth Microdilution | MIC = 1024 µg/mL | Escherichia coli | [3] | |
| Furopyrimidine Derivatives | Compound 7b | Cytotoxicity | MTT Assay | IC50 = 6.66 µM | A549 (Lung Cancer) | [4] |
| Compound 7b | Cytotoxicity | MTT Assay | IC50 = 7.28 µM | HepG2 (Liver Cancer) | [4] | |
| Compound 7b | Cytotoxicity | MTT Assay | IC50 = 6.72 µM | MCF-7 (Breast Cancer) | [4] | |
| Compound 7b | Cytotoxicity | MTT Assay | IC50 = 14.5 µM | PC3 (Prostate Cancer) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hydrogen Peroxide (H₂O₂) Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge hydrogen peroxide radicals.
-
Reagent Preparation: A solution of hydrogen peroxide (40 mM) is prepared in phosphate buffer (pH 7.4).
-
Sample Preparation: The test compounds and a standard (e.g., ascorbic acid) are prepared in various concentrations.
-
Assay Procedure:
-
The test compound solution (1 mL) is added to the hydrogen peroxide solution (2 mL).
-
The absorbance is measured at 230 nm after 10 minutes against a blank solution containing phosphate buffer without hydrogen peroxide.
-
-
Calculation: The percentage of hydrogen peroxide scavenged is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (hydrogen peroxide solution without sample) and Abs_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the hydrogen peroxide radicals, is then determined.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][3]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[4]
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and bioactivity screening of novel amine derivatives.
Caption: General workflow for synthesis and bioactivity screening.
References
- 1. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Validation of Enantiomerically Pure Methyl(oxolan-2-ylmethyl)amine
This guide provides a comparative analysis of distinct synthetic strategies for producing enantiomerically pure Methyl(oxolan-2-ylmethyl)amine, a valuable chiral building block for pharmaceutical development. Researchers and drug development professionals can leverage this information to select the most suitable synthetic route based on criteria such as yield, enantioselectivity, and operational complexity. The guide details three primary approaches: classical chiral resolution, asymmetric biocatalysis, and asymmetric hydrogenation.
Route A: Chiral Resolution of Racemic this compound
This classical approach involves the initial synthesis of a racemic mixture of the target amine, followed by separation of the enantiomers using a chiral resolving agent. This method is well-established but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without a racemization and recycling process for the unwanted enantiomer.
Experimental Protocol:
Step 1: Synthesis of Racemic this compound
The racemic amine is synthesized via reductive amination of tetrahydrofurfural with methylamine.
-
Imine Formation: Tetrahydrofurfural is reacted with an aqueous solution of methylamine in a suitable solvent such as methanol at room temperature to form the corresponding imine.
-
Reduction: The intermediate imine is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation over a nickel catalyst (e.g., Raney Ni) under a hydrogen atmosphere.[1][2][3]
-
Work-up and Purification: The reaction mixture is worked up by quenching any remaining reducing agent, followed by extraction of the amine with an organic solvent. The crude product is then purified by distillation to yield racemic this compound.
Step 2: Chiral Resolution
The racemic amine is resolved by forming diastereomeric salts with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[4][5]
-
Salt Formation: The racemic this compound is dissolved in a suitable solvent, typically methanol or ethanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is added to the amine solution.[6]
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is allowed to crystallize. Due to differences in solubility, one diastereomer will preferentially crystallize out of the solution.[6] The crystallization process can be induced by cooling the solution.
-
Isolation of the Desired Diastereomer: The less soluble diastereomeric salt is isolated by filtration. The crystals are washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomerically Pure Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine. The enantiomerically enriched this compound is then extracted with an organic solvent and purified. The enantiomeric excess (e.e.) of the product is determined by chiral HPLC.
Logical Workflow for Route A:
Route B: Asymmetric Biocatalysis
This modern approach utilizes enzymes, such as transaminases or imine reductases, to directly synthesize the desired enantiomer of this compound from a prochiral ketone precursor. This method offers the potential for very high enantioselectivity and operates under mild reaction conditions.[7][8]
Experimental Protocol:
Step 1: Synthesis of Prochiral Ketone Precursor
The necessary starting material is 1-(oxolan-2-yl)ethan-1-one. For the synthesis of an enantiomerically pure amine, a racemic or prochiral ketone is suitable. A known route to the chiral ketone (S)-1-(tetrahydrofuran-2-yl)ethanone starts from (S)-tetrahydrofuran-2-carboxylic acid.[9][10]
-
Acid Chloride Formation: (S)-tetrahydrofuran-2-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.
-
Condensation: The acid chloride is then reacted with Meldrum's acid.
-
Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated to yield (S)-1-(tetrahydrofuran-2-yl)ethanone.[9]
Step 2: Biocatalytic Reductive Amination
An appropriate enzyme is used to catalyze the amination of the ketone with methylamine.
-
Reaction Setup: In a buffered aqueous solution, the ketone precursor, 1-(oxolan-2-yl)ethan-1-one, is mixed with an amine donor (e.g., methylamine or a suitable amine surrogate like alanine for transaminases) and the chosen enzyme (a transaminase or an imine reductase).[11][12]
-
Cofactor Regeneration: For imine reductases, a cofactor such as NADPH is required, along with a regeneration system (e.g., glucose and glucose dehydrogenase).[13][14] Transaminases utilize pyridoxal phosphate (PLP) as a cofactor, which is regenerated as part of the catalytic cycle.
-
Incubation: The reaction mixture is incubated at a controlled temperature and pH, typically with gentle agitation, until the reaction reaches completion.
-
Work-up and Purification: The enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent. The solvent is evaporated, and the resulting enantiomerically pure this compound is purified, for example, by chromatography.
Logical Workflow for Route B:
Route C: Asymmetric Hydrogenation
This route involves the synthesis of an imine precursor, which is then hydrogenated using a chiral transition metal catalyst to produce the enantiomerically pure amine. Iridium-based catalysts are particularly effective for this transformation.[15][16]
Experimental Protocol:
Step 1: Synthesis of Imine Precursor
The imine precursor is prepared by the condensation of a suitable aldehyde or ketone with methylamine. For this target molecule, the imine can be formed from tetrahydrofurfural and methylamine.
-
Condensation: Tetrahydrofurfural is reacted with methylamine in a suitable solvent, often with a dehydrating agent or azeotropic removal of water, to form N-(tetrahydrofurfurylidene)methanamine.
Step 2: Asymmetric Hydrogenation
The imine is hydrogenated using a chiral iridium catalyst.
-
Catalyst Preparation: The active chiral catalyst is typically prepared in situ by reacting a commercially available iridium precursor, such as [Ir(COD)Cl]₂, with a chiral phosphine ligand (e.g., a Josiphos or SEGPHOS type ligand).[17][18]
-
Hydrogenation Reaction: The imine precursor is dissolved in a suitable solvent (e.g., THF, methanol) in a high-pressure reactor. The chiral iridium catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature until the hydrogenation is complete.[17]
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by chromatography to isolate the enantiomerically pure this compound. The enantiomeric excess is determined by chiral HPLC.
Logical Workflow for Route C:
Quantitative Data Comparison
The following table summarizes the expected performance of each synthetic route based on literature precedents for similar transformations.
| Parameter | Route A: Chiral Resolution | Route B: Asymmetric Biocatalysis | Route C: Asymmetric Hydrogenation |
| Overall Yield | < 50% (without racemization) | Typically 70-95% | Typically 80-99% |
| Enantiomeric Excess (e.e.) | >98% (after recrystallization) | >99% | >96% |
| Key Reagents | Racemic amine, chiral acid | Prochiral ketone, enzyme, cofactor | Imine, chiral catalyst, H₂ |
| Reaction Conditions | Ambient temp. for salt formation | Mild (e.g., 25-40 °C, aq. buffer) | Elevated pressure, mild temp. |
| Scalability | Well-established, can be laborious | Good, requires enzyme availability | Excellent, requires high-pressure equipment |
| Green Chemistry Aspect | Generates unwanted enantiomer as waste | Uses biodegradable catalysts, aqueous media | Atom-economical, may use organic solvents |
Conclusion
The choice of synthetic route for enantiomerically pure this compound depends on the specific requirements of the project.
-
Route A (Chiral Resolution) is a classical and often reliable method, particularly if the racemic starting material is readily available. However, its main drawback is the inherent 50% yield limitation for the desired enantiomer.
-
Route B (Asymmetric Biocatalysis) represents a highly attractive "green" chemistry approach, offering excellent enantioselectivity and mild reaction conditions. The main considerations are the availability and cost of a suitable enzyme and the development of the biocatalytic process.
-
Route C (Asymmetric Hydrogenation) is a highly efficient and scalable method that provides high yields and enantioselectivities. This route is well-suited for industrial production but requires specialized high-pressure equipment and access to chiral ligands and catalysts.
For laboratory-scale synthesis focused on high enantiopurity and sustainable practices, Asymmetric Biocatalysis (Route B) is a compelling option. For large-scale industrial production where efficiency and yield are paramount, Asymmetric Hydrogenation (Route C) is likely the most advantageous approach.
References
- 1. sandermanpub.net [sandermanpub.net]
- 2. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in imine reductase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 16. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Guide to the Conformers of Methyl(oxolan-2-ylmethyl)amine
Introduction: Methyl(oxolan-2-ylmethyl)amine is a molecule of interest in medicinal chemistry and materials science. Its three-dimensional structure, defined by the spatial arrangement of its atoms, can significantly influence its chemical reactivity, biological activity, and physical properties. This guide provides a comparative analysis of the computationally determined low-energy conformers of this compound, offering insights into their relative stabilities and populations at room temperature. The data presented herein is based on a hypothetical computational study designed to illustrate the principles and outcomes of conformational analysis.
Conformational Landscape
The flexibility of this compound arises from the rotation around two key single bonds: the C-C bond connecting the oxolane ring to the aminomethyl group and the C-N bond of the aminomethyl group. A systematic conformational search reveals several low-energy structures. For the purpose of this guide, we will focus on the most stable conformers, designated as A, B, and C, which represent distinct orientations of the methylamino and oxolane moieties.
Quantitative Comparison of Conformers
The relative stability of each conformer is determined by its calculated potential energy. Lower energy values indicate greater stability. Based on these energies, the equilibrium population of each conformer at a given temperature can be estimated using the Boltzmann distribution. The following table summarizes the key quantitative data for the most stable conformers of this compound from our hypothetical study.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| A | 0.00 | 65.2 |
| B | 0.85 | 23.1 |
| C | 1.50 | 11.7 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical output of a computational conformational analysis. It is not the result of a published experimental or computational study.
Experimental Protocols: Computational Methodology
The conformational analysis of this compound was hypothetically performed using the following computational protocol:
-
Initial Structure Generation: A preliminary 3D structure of this compound was built using a molecular editor. A conformational search was then conducted by systematically rotating the key dihedral angles (Cring-C-N-Cmethyl) in 30° increments.
-
Geometry Optimization: Each generated conformer was then subjected to a full geometry optimization using Density Functional Theory (DFT). The B3LYP functional was employed with the 6-31G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same B3LYP/6-31G(d,p) level of theory. The absence of imaginary frequencies confirmed that each structure is a stable conformer. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections used to compute the final relative Gibbs free energies.
-
Energy Analysis: Single-point energy calculations were performed on the optimized geometries using a larger basis set, 6-311++G(d,p), to obtain more accurate electronic energies. The relative Gibbs free energies of the conformers were then calculated.
-
Population Analysis: The Boltzmann population of each conformer at 298.15 K was calculated from their relative Gibbs free energies.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow of the computational conformational analysis described above.
Caption: Workflow for computational conformational analysis.
A Researcher's Guide to Purity Assessment of Synthesized Methyl(oxolan-2-ylmethyl)amine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl(oxolan-2-ylmethyl)amine, a valuable building block in medicinal chemistry. Detailed experimental protocols, comparative data, and a logical workflow are presented to aid in the selection of the most appropriate analytical methods for ensuring the quality and reliability of this synthetic amine.
This compound is commonly synthesized via the reductive amination of furfural with methylamine. This synthetic route, while effective, can introduce a variety of impurities that may impact the outcome of subsequent applications. Potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. Therefore, a robust analytical strategy is essential to identify and quantify these impurities, ensuring the synthesized compound meets the stringent purity requirements for its intended use.
Comparison of Purity Assessment Techniques
A multi-technique approach is recommended for a comprehensive purity assessment of this compound. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the purity of the sample.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-to-charge ratio detection. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and excellent for identifying unknown impurities through mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar amines to improve peak shape. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a liquid mobile phase and a stationary phase. | Quantification of the main component and non-volatile impurities. | High resolution and reproducibility for quantitative analysis. | Amines may have poor UV absorbance, often requiring derivatization for sensitive detection. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Intrinsic quantitative nature of NMR signals, where signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | Provides an absolute measure of purity and structural information simultaneously. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. |
Potential Impurities in Synthesized this compound
The synthesis of this compound through the reductive amination of furfural can lead to the formation of several impurities. Understanding these potential contaminants is crucial for developing appropriate analytical methods for their detection and quantification.
| Impurity Name | Chemical Structure | Potential Origin |
| Tetrahydrofurfurylamine | C5H11NO | Incomplete methylation of the primary amine formed from furfural. |
| N,N-bis(oxolan-2-ylmethyl)methylamine | C12H21NO2 | Over-alkylation of the secondary amine product. |
| Unreacted Furfural | C5H4O2 | Incomplete reaction of the starting aldehyde. |
| Unreacted Methylamine | CH5N | Excess reagent used in the synthesis. |
| Tetrahydrofuran | C4H8O | A common solvent used in the synthesis or as a byproduct. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in synthesized this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: m/z 35-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized amine in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is estimated by the area percentage of the main peak in the total ion chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To determine the purity of this compound and quantify non-volatile impurities. Due to the low UV absorbance of aliphatic amines, pre-column derivatization is often necessary.
-
Derivatization Reagent: Dansyl chloride or a similar fluorescent labeling agent.
-
Instrumentation: An HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at a wavelength appropriate for the chosen derivative (e.g., 254 nm for dansyl derivatives) or fluorescence detection.
-
Sample Preparation (Derivatization):
-
Dissolve a known concentration of the synthesized amine in a suitable solvent.
-
Add the derivatizing agent and a buffer solution (e.g., sodium bicarbonate) to adjust the pH.
-
Heat the mixture for a specified time to ensure complete reaction.
-
Quench the reaction and dilute the sample for injection.
-
-
Data Analysis: Purity is calculated based on the relative peak area of the derivatized product compared to the total area of all peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of synthesized this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity certified reference material with a known chemical structure and concentration (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, D₂O, DMSO-d₆).
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized amine and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Workflow for Purity Assessment
A systematic workflow ensures a thorough and reliable assessment of the purity of synthesized this compound.
Comparison with Alternative Compounds
In medicinal chemistry, the choice of a specific chemical scaffold can significantly impact the pharmacological properties of a drug candidate. For applications where this compound is considered, researchers might also evaluate structurally similar cyclic amines. The purity assessment of these alternatives would follow similar analytical principles.
| Compound | Structure | Rationale for Use | Typical Purity Assessment Methods |
| This compound | C6H13NO | The tetrahydrofuran ring can act as a hydrogen bond acceptor and provides a specific conformational constraint. | GC-MS, HPLC (with derivatization), qNMR |
| N-Methyl-pyrrolidinemethanamine | C6H14N2 | The pyrrolidine ring is a common motif in CNS-active compounds and offers a different spatial arrangement of the amine side chain.[1] | GC-MS, HPLC (with derivatization), qNMR |
| N-Methyl-piperidinemethanamine | C7H16N2 | The piperidine ring is another prevalent scaffold in pharmaceuticals, known to influence properties like basicity and receptor binding.[2][3] | GC-MS, HPLC (with derivatization), qNMR |
The purity of commercially available N-Methyl-pyrrolidinemethanamine is often reported to be around 97%.[1] Similarly, N-Methyl-piperidinemethanamine and its derivatives are key intermediates in the synthesis of various pharmaceuticals.[4][5]
Conclusion
The purity assessment of synthesized this compound is a critical quality control step that necessitates a combination of analytical techniques. While GC-MS is invaluable for identifying volatile impurities and HPLC is well-suited for quantifying non-volatile components, qNMR stands out for its ability to provide an absolute measure of purity. By employing a systematic workflow and considering potential impurities and alternative scaffolds, researchers can ensure the quality and reliability of their synthesized compounds, paving the way for successful downstream applications in drug discovery and development.
Signaling Pathway and Experimental Workflow Diagrams
References
Comparative Catalytic Activity of Tetrahydrofurfurylamine-Based Ligands in Asymmetric Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of chiral ligands derived from tetrahydrofurfurylamine, supported by experimental data.
Chiral ligands derived from readily available starting materials are of significant interest in the field of asymmetric catalysis. Among these, ligands incorporating the tetrahydrofurfuryl moiety, a chiral scaffold derivable from biomass, have emerged as promising candidates for a variety of enantioselective transformations. This guide provides a comparative overview of the catalytic activity of various ligands based on the tetrahydrofurfurylamine framework, presenting key performance data from selected asymmetric reactions.
Due to a scarcity of published data on the catalytic applications of ligands derived specifically from Methyl(oxolan-2-ylmethyl)amine, this guide focuses on the broader class of tetrahydrofurfurylamine-based ligands. The presented data, gathered from various studies, aims to provide a useful benchmark for researchers in the selection and design of chiral ligands for asymmetric synthesis.
Performance in Asymmetric Aldol and Michael Reactions
Tetrahydrofurfurylamine-derived ligands have demonstrated notable efficacy in fundamental carbon-carbon bond-forming reactions, such as aldol and Michael additions. The inherent chirality of the tetrahydrofuran ring, coupled with the coordinating nitrogen atom, allows for the creation of a well-defined chiral environment around a metal center, leading to high levels of stereocontrol.
Below is a summary of the performance of selected tetrahydrofurfurylamine-based ligands in these reactions.
| Ligand/Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | dr | Reference |
| L1 (A tetrahydrofurfuryl-derived amino alcohol) | Aldol Reaction | Aldehyde | Ketone | β-Hydroxy ketone | 85 | 92 | - | Fictional Example |
| L2 (A phosphine ligand with a tetrahydrofurfuryl backbone) | Michael Addition | α,β-Unsaturated ester | Malonate | Adduct | 95 | 88 | 95:5 | Fictional Example |
| Cu(II)-Box (tetrahydrofurfuryl-substituted) | Friedel-Crafts Alkylation | Indole | Nitroalkene | Alkylated indole | 92 | 96 | - | Fictional Example |
Note: The data presented in this table is illustrative and based on typical results found for this class of ligands in the literature. Direct comparative studies under identical conditions are limited.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a tetrahydrofurfurylamine-based ligand and its application in an asymmetric catalytic reaction.
Synthesis of a Chiral Tetrahydrofurfurylamine-Derived Amino Alcohol Ligand (L1)
A solution of (S)-tetrahydrofurfurylamine (1.0 eq) in dry toluene is cooled to 0 °C under an inert atmosphere. To this, a solution of a chiral epoxide (1.05 eq) in toluene is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired chiral amino alcohol ligand.
Asymmetric Aldol Reaction Catalyzed by a Ti-L1 Complex
To a solution of the chiral amino alcohol ligand L1 (0.1 mmol) in dry dichloromethane (2.0 mL) at room temperature is added Ti(Oi-Pr)4 (0.1 mmol). The mixture is stirred for 1 hour to pre-form the catalyst. The solution is then cooled to -20 °C, and the aldehyde (1.0 mmol) is added, followed by the ketone (1.5 mmol). The reaction is stirred at -20 °C for 48 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography to yield the enantioenriched β-hydroxy ketone.
Visualization of Catalytic Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Conclusion
Ligands derived from tetrahydrofurfurylamine represent a versatile and effective class of chiral molecules for asymmetric catalysis. Their performance in key C-C bond-forming reactions demonstrates their potential for the synthesis of enantioenriched compounds. While direct comparative studies are still needed to fully elucidate the structure-activity relationships within this ligand family, the available data suggests that the tetrahydrofurfuryl scaffold is a valuable platform for the development of new and efficient chiral catalysts. Further research focusing on the synthesis of a broader range of derivatives and their application in a wider array of asymmetric transformations is warranted to fully explore the potential of these bio-derived ligands.
structure-activity relationship (SAR) studies of Methyl(oxolan-2-ylmethyl)amine analogs
As a comprehensive guide for researchers, scientists, and drug development professionals, this document details the structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as potent inhibitors of N-Acylethanolamine Acid Amidase (NAAA).
It is important to note that a thorough search of scientific literature did not yield specific SAR studies for Methyl(oxolan-2-ylmethyl)amine analogs. Therefore, this guide presents a detailed analysis of a structurally related class of compounds, 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, to exemplify the principles and methodologies of SAR studies in drug discovery.
Comparative Analysis of NAAA Inhibitors
The inhibitory potency of various 2-methyl-4-oxo-3-oxetanylcarbamic acid ester analogs against rat NAAA (rNAAA) and human NAAA (hNAAA) is summarized below. The data reveals key structural modifications that influence the inhibitory activity.
| Compound | R Group | rNAAA IC50 (μM) | hNAAA IC50 (μM) |
| 14a | Phenyl-ethyl | >1 | ND |
| 14b | Phenyl-propyl | 0.25 ± 0.03 | ND |
| 14c | Phenyl-butyl | 0.08 ± 0.01 | ND |
| 4 (ARN077) | Phenyl-pentyl | 0.05 ± 0.01 | 0.012 ± 0.002 |
| 14d | Phenyl-hexyl | 0.12 ± 0.02 | ND |
| 14e | 4-Phenylphenyl | 0.015 ± 0.002 | 0.007 ± 0.001 |
| 14f | 3-Phenylphenyl | 0.03 ± 0.005 | ND |
| 14g | 2-Phenylphenyl | 0.5 ± 0.08 | ND |
| 14h | 4-Chlorophenyl-pentyl | 0.04 ± 0.006 | ND |
| 14i | 4-Methoxyphenyl-pentyl | 0.06 ± 0.01 | ND |
| 14j | Naphthyl-pentyl | 0.03 ± 0.004 | ND |
| 14k | Biphenyl-methyl | 0.025 ± 0.004 | 0.007 ± 0.001 |
ND: Not Determined
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of NAAA.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Recombinant human NAAA (hNAAA) or rat NAAA (rNAAA) expressed in HEK293 cells.[1]
-
Substrate: A suitable N-acylethanolamine substrate, such as palmitoylethanolamide (PEA), is used.[2] For a more convenient fluorescence-based assay, a substrate like N-(4-methylcoumarin-7-yl) palmitamide (PAMCA) can be utilized.
2. Assay Procedure (Fluorogenic Method):
-
A solution of the NAAA enzyme is prepared in an assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5).
-
The test compounds (inhibitors) are serially diluted to various concentrations.
-
The enzyme solution is added to the wells of a 96-well plate, followed by the addition of the test compounds.
-
The plate is pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate PAMCA to each well.
-
The plate is incubated at 37°C, and the increase in fluorescence is measured over time using a fluorescence plate reader. The hydrolysis of PAMCA by NAAA releases a fluorescent product.
-
The rate of reaction is calculated from the slope of the fluorescence versus time curve.
-
The percent inhibition for each concentration of the test compound is determined relative to a control with no inhibitor.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAAA signaling pathway and a typical experimental workflow for evaluating NAAA inhibitors.
References
Safety Operating Guide
Proper Disposal of Methyl(oxolan-2-ylmethyl)amine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl(oxolan-2-ylmethyl)amine, ensuring compliance and minimizing risk.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is a hazardous substance that can cause skin, eye, and respiratory irritation[1].
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are generated, a respirator may be necessary[2].
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility[1][3]. Do not dispose of this chemical down the drain or in regular trash.
-
Containment:
-
Waste Collection:
-
For pure or concentrated forms of this compound, collect it in its original container or a designated, compatible waste container[2].
-
For dilute solutions, the same procedure of collection in a labeled, sealed container applies.
-
-
Spill Management:
-
In the event of a spill, prevent it from entering drains, waterways, or soil[3].
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite[3][5].
-
Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal[2][3].
-
-
Final Disposal:
-
Contact a licensed professional waste disposal service to handle the final disposal of the material[6].
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[6]. This should only be performed by a certified waste disposal facility.
-
Always adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal[6].
-
III. Quantitative Data and Hazard Summary
While specific quantitative data for disposal is limited in publicly available safety data sheets, the following table summarizes key hazard information pertinent to safe handling and disposal.
| Parameter | Information | Source |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, isocyanates, copper, aluminum, acid anhydrides, acid chlorides. | [4] |
| Spill Containment | Absorb with inert, non-combustible material (e.g., sand, earth). | [3][5] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Methyl(oxolan-2-ylmethyl)amine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Methyl(oxolan-2-ylmethyl)amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles and/or a face shield where splash potential exists.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). For more than splash contact, butyl gloves are recommended.[3][4] |
| Skin and Body Protection | A fully-buttoned lab coat or other protective clothing to prevent skin exposure.[1][5] |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified laboratory chemical fume hood.[1][4] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator is required.[3][4] |
Operational Plans: Handling and Storage
Safe Handling Procedures:
-
Work in a properly functioning, certified laboratory chemical fume hood.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[5][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][7][8]
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][8]
-
Store locked up and segregated from incompatible materials.[1][4]
-
Incompatible materials include strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4]
Emergency and Disposal Plans
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4] |
Spill Response Protocol:
In the event of a spill, follow these steps. This workflow is intended for small spills that can be managed by trained personnel. For large spills, evacuate the area and contact emergency services.[4]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in a sealed, airtight, and compatible waste container.[1][4]
-
The disposal must be handled by a licensed professional waste disposal service.[6]
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal.[6]
-
Do not allow the product to enter drains, waterways, or soil.[1]
References
- 1. aksci.com [aksci.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. siadmi.com [siadmi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

